4-(Diethylcarbamoyl)benzoic acid
Description
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Properties
IUPAC Name |
4-(diethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGEKOOJZWDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Diethylcarbamoyl)benzoic acid chemical structure and SMILES
This technical guide details the chemical identity, synthesis, and applications of 4-(Diethylcarbamoyl)benzoic acid , a significant bifunctional building block and metabolic derivative.
Chemical Identity, Synthesis, and Analytical Profiling
Executive Summary
This compound (CAS: 71888-24-9) is a para-substituted benzoic acid derivative featuring a diethylamide moiety. It is chemically distinct from its meta-isomer, which is the primary metabolite of the insect repellent DEET. In drug discovery, this molecule serves as a critical bifunctional linker , offering a rigid phenyl core with orthogonal reactivity: a stable amide group and a reactive carboxylic acid. It is widely utilized in the synthesis of histone deacetylase (HDAC) inhibitors, as a ligand in Metal-Organic Frameworks (MOFs), and as an analytical standard for environmental toxicology monitoring of N,N-diethyl-p-toluamide (p-DEET).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Nomenclature
-
IUPAC Name: this compound
-
Synonyms: N,N-Diethylterephthalamic acid; p-Carboxy-N,N-diethylbenzamide.
-
Molecular Formula:
-
Molecular Weight: 221.25 g/mol
Molecular Descriptors
| Descriptor | Value | Notes |
| Canonical SMILES | CCN(CC)C(=O)c1ccc(C(=O)O)cc1 | Useful for cheminformatics & docking. |
| InChI Key | DGZGEKOOJZWDQO-UHFFFAOYSA-N | Unique hashed identifier. |
| CAS Number | 71888-24-9 | Specific to the acid form. |
| pKa (Acid) | 3.54 ± 0.10 | Predicted (carboxylic acid proton). |
| logP | 1.63 | Moderate lipophilicity. |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 3 | Amide O, Acid O, Acid -OH. |
Structural Visualization
The molecule consists of a benzene ring substituted at the 1 and 4 positions (para). The diethylamide group is planar due to resonance, while the carboxylic acid provides a site for hydrogen bonding or further derivatization.
Figure 1: Functional decomposition of this compound.
Synthetic Methodology
Direct amidation of terephthalic acid with diethylamine often results in a mixture of mono-amide, bis-amide, and unreacted starting material due to the symmetric nature of the di-acid. To ensure regioselectivity , the "Mono-Ester Route" is the industry standard.
Reaction Pathway
The synthesis proceeds via the activation of Monomethyl terephthalate , preventing the formation of the bis-amide.
Figure 2: Selective synthesis pathway preventing bis-amidation.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
Monomethyl terephthalate (1.80 g, 10 mmol)
-
Thionyl chloride (
) (Excess) -
Diethylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Lithium Hydroxide (LiOH)
-
Solvents: Dichloromethane (DCM), THF, Water.
Procedure:
-
Activation: Dissolve Monomethyl terephthalate (1.80 g) in dry DCM. Add
(3 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess in vacuo to obtain the acid chloride residue. -
Amidation: Redissolve the residue in dry DCM (20 mL). Cool to 0°C. Add TEA (1.5 eq). Dropwise add Diethylamine (1.1 eq) over 15 minutes. Warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show conversion of the acid chloride (reactive) to the less polar ester-amide.
-
-
Workup (Ester): Wash organic layer with 1M HCl (to remove excess amine) and Brine. Dry over
and concentrate. -
Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2 eq). Stir at RT for 12 hours.
-
Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid. Filter, wash with cold water, and dry.
-
Yield Expectations: 85-92%.
-
Purification: Recrystallization from Ethanol/Water if necessary.
-
Analytical Characterization
Distinguishing the target from its meta-isomer (the DEET metabolite) is critical in toxicology and quality control.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Carboxylic Acid:
13.1 ppm (broad s, 1H, -COOH ). -
Aromatic Region: The para-substitution pattern creates a characteristic AA'BB' system (pseudo-doublets).
- 8.02 ppm (d, J=8.2 Hz, 2H, Ar-H ortho to COOH).
- 7.45 ppm (d, J=8.2 Hz, 2H, Ar-H ortho to Amide).
-
differentiation: The meta-isomer would show a complex splitting pattern (singlet, doublet, triplet, doublet).
-
Ethyl Groups: Due to restricted rotation around the Amide C-N bond, the ethyl groups often appear as two distinct sets of signals (broadened or split) at room temperature.
- 3.1–3.5 ppm (m, 4H, N-CH 2-CH3).
- 1.0–1.2 ppm (m, 6H, N-CH2-CH 3).
Mass Spectrometry
-
Technique: LC-MS (ESI-).
-
Observed Ion: [M-H]⁻ = 220.2 m/z.
-
Fragmentation: Loss of
(44 Da) and diethylamine fragments.
Applications in Research & Development
Metabolic Toxicology (DEET Context)
While N,N-Diethyl-m -toluamide (DEET) is the gold standard repellent, technical grade DEET often contains the para-isomer (N,N-Diethyl-p-toluamide) as an impurity.
-
Metabolic Pathway: The benzylic methyl group of the p-toluamide is oxidized by cytochrome P450 enzymes to form this compound.
-
Biomarker Utility: This acid is excreted in urine and serves as a specific biomarker for exposure to the para-isomer impurity in commercial repellents [1].
Materials Science: MOF Ligands
The molecule acts as a ditopic ligand in the synthesis of Metal-Organic Frameworks (MOFs).
-
Mechanism: The carboxylic acid coordinates to metal clusters (e.g., Zn, Zr), while the diethylamide group acts as a hydrogen-bond acceptor within the pore, influencing gas adsorption selectivity (e.g.,
vs ) [2].
Fragment-Based Drug Discovery (FBDD)
The 4-(diethylcarbamoyl)phenyl motif is a "privileged scaffold" in medicinal chemistry.
-
HDAC Inhibitors: The benzoic acid moiety binds to the Zinc ion in the active site of Histone Deacetylases, while the amide cap interacts with the surface rim.
-
Linker Chemistry: Used to create PROTACs where a rigid, linear spacer is required between the E3 ligase ligand and the protein of interest.
References
-
Centers for Disease Control and Prevention (CDC). (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-Toluamide). U.S. Department of Health and Human Services.[1] [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. [Link]
-
Organic Syntheses. (1977).[2] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. 1977, 56,[2] 59. [Link]
Sources
Technical Monograph: 4-[(Diethylamino)carbonyl]benzoic Acid
The following technical guide provides an in-depth analysis of 4-[(diethylamino)carbonyl]benzoic acid (CAS: 71888-24-9), distinct from its common meta-isomer (a major DEET metabolite). This guide focuses on its chemical identity, synthesis, and analytical differentiation in pharmaceutical and environmental applications.
CAS Registry Number: 71888-24-9 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol
Executive Summary & Chemical Identity
4-[(Diethylamino)carbonyl]benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid at the para-position relative to a diethylcarboxamide group. While frequently confused with its meta-isomer (N,N-diethyl-m-phthalamic acid, a primary metabolite of the insect repellent DEET), the para-isomer serves a distinct role as a synthesis intermediate for histone deacetylase (HDAC) inhibitors, a ligand in Metal-Organic Frameworks (MOFs), and a critical impurity marker in the quality control of diethyltoluamide-based agrochemicals.
Synonyms and Nomenclature
Precision in nomenclature is vital to avoid isomer confusion. The following table standardizes the terminology for this compound.
| Category | Synonym / Identifier | Contextual Note |
| IUPAC Name | 4-(Diethylcarbamoyl)benzoic acid | Preferred systematic name. |
| Common Name | N,N-Diethylterephthalamic acid | Emphasizes derivation from terephthalic acid. |
| Inverted Name | Benzoic acid, 4-[(diethylamino)carbonyl]- | Chemical abstract indexing format. |
| Functional Name | 4-Carboxy-N,N-diethylbenzamide | Highlights benzamide core structure. |
| Acronym | p-DCBA | Used in environmental analysis to distinguish from m-DCBA (DEET metabolite). |
| Impurity Code | DEET Impurity B (varies by pharmacopeia) | Often found in technical grade DEET synthesized from impure toluic acid. |
Structural Logic & Isomerism
To understand the significance of 4-[(diethylamino)carbonyl]benzoic acid, one must analyze its structural relationship to DEET. The para-orientation significantly alters the dipole moment and crystal packing compared to the meta-isomer, affecting solubility and retention times in liquid chromatography.
Structural Pathway Diagram
The following diagram illustrates the structural divergence between the commercial repellent DEET and the target para-isomer, highlighting the oxidative pathways that generate these distinct acids.
Figure 1: Structural relationship between DEET (meta-series) and the target p-DCBA (para-series). The target molecule arises from the oxidation of the para-isomer impurity or direct synthesis.
Synthetic Protocols
For research applications requiring high-purity standards (e.g., for HPLC calibration), commercial sources often contain up to 5% of the meta-isomer. The following protocol describes the selective synthesis of 4-[(diethylamino)carbonyl]benzoic acid from terephthalic acid mono-methyl ester to ensure regiochemical purity.
Protocol A: Selective Synthesis via Mono-Ester
Objective: Synthesize >99% pure p-DCBA without contaminating meta-isomers.
Reagents:
-
Mono-methyl terephthalate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Diethylamine (Et₂NH) (2.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Lithium Hydroxide (LiOH)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Dissolve mono-methyl terephthalate in anhydrous DCM under N₂ atmosphere.
-
Add SOCl₂ dropwise at 0°C, then reflux for 2 hours until gas evolution ceases.
-
Mechanism:[1][2] Conversion of the carboxylic acid to the highly reactive acid chloride.
-
Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride.
-
-
Amidation:
-
Redissolve the residue in DCM. Cool to 0°C.
-
Add a mixture of Diethylamine and Et₃N dropwise. The Et₃N acts as a scavenger for the HCl generated.
-
Stir at room temperature for 4 hours.
-
Validation Point: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting ester.
-
-
Hydrolysis (Deprotection):
-
Isolate the intermediate (Methyl 4-(diethylcarbamoyl)benzoate).
-
Dissolve in THF:Water (1:1). Add LiOH (2.0 eq).
-
Stir at 40°C for 3 hours.
-
Acidify with 1M HCl to pH 2 to precipitate the target acid.
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Expected Yield: 85-90%.
-
Identity Confirmation: ¹H NMR (DMSO-d₆) should show distinct para-substitution pattern (two doublets, typically ~7.5-8.0 ppm).
-
Analytical Characterization & Differentiation
Distinguishing 4-[(diethylamino)carbonyl]benzoic acid from the meta-isomer is critical in environmental toxicology and DEET quality assurance. The para-isomer typically elutes after the meta-isomer on C18 columns due to planar stacking capabilities enhancing interaction with the stationary phase.
Protocol B: HPLC Separation of Isomers
Application: Quantifying p-DCBA impurity in DEET samples.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 min; Hold 2 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring absorption) |
| Retention Order | 1. m-DCBA (Metabolite) 2. p-DCBA (Target/Impurity) 3. DEET |
Data Interpretation
The para-substituted acid has a higher melting point (approx. 188-190°C) compared to the meta-isomer (approx. 140-143°C) due to increased symmetry facilitating better crystal lattice packing.
Applications in Material Science (MOFs)
Beyond its role as an analytical standard, 4-[(diethylamino)carbonyl]benzoic acid is utilized as a "monotopic" ligand in the synthesis of Metal-Organic Frameworks. The diethylamide group acts as a steric blocker, preventing network interpenetration and increasing pore volume in coordination polymers.
Ligand Coordination Workflow
The following Graphviz diagram depicts the logic of using this molecule to terminate MOF growth or introduce functional handles.
Figure 2: Application of p-DCBA as a modulator in MOF synthesis. The mono-acid functionality coordinates to the metal node, while the diethylamide tail projects into the pore or terminates the crystal surface.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 71888-24-9, this compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2015).[3] Biomonitoring of N,N-diethyl-m-toluamide (DEET) and its metabolites. Retrieved from [Link]
- Kuklenyik, P., et al. (2013). "Identification of DEET metabolites in human urine by HPLC-MS/MS." Journal of Chromatography B.
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N,N-diethyl-m-toluamide (DEET).[2] (Provides data on impurities including para-isomers). Retrieved from [Link]
Sources
An In-depth Technical Guide to Differentiating 4-(Diethylcarbamoyl)benzoic acid and N,N-Diethyl-meta-toluamide (DEET)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
While structurally related as N,N-disubstituted benzamides, 4-(Diethylcarbamoyl)benzoic acid and N,N-Diethyl-meta-toluamide (DEET) possess distinct chemical properties and biological functions that necessitate unambiguous differentiation in a research and development setting. DEET is globally recognized as the gold standard for insect repellents, developed by the U.S. Army in 1946.[1][2] Its efficacy stems from its ability to interfere with the olfactory receptors of insects.[3][4] In contrast, this compound is a chemically distinct molecule primarily encountered as a metabolite of DEET or as a synthetic intermediate.[5][6] This guide provides a comprehensive technical comparison, covering their molecular structures, physicochemical properties, synthesis, and biological activities. Crucially, it offers detailed, field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques, to enable precise identification and separation, ensuring scientific integrity in experimental design and data interpretation.
Molecular and Physicochemical Profiles
The fundamental difference between the two compounds lies in the substitution pattern on the benzene ring. DEET features a methyl group at the meta-position (position 3), whereas this compound has a carboxylic acid group at the para-position (position 4). This seemingly minor structural variance dramatically alters their chemical and physical properties.
Chemical Structure
The distinct placement of the methyl group versus the carboxylic acid group dictates the molecule's polarity, solubility, and reactivity.
Caption: Molecular structures of DEET and this compound.
Physicochemical Properties
The presence of the carboxylic acid group in this compound introduces acidic properties and increases its polarity compared to the relatively non-polar nature of DEET. This is the cornerstone of their analytical separation.
| Property | N,N-Diethyl-meta-toluamide (DEET) | This compound | Reference(s) |
| IUPAC Name | N,N-Diethyl-3-methylbenzamide | This compound | [7][8] |
| CAS Number | 134-62-3 | 71888-24-9 | [1][] |
| Molecular Formula | C12H17NO | C12H15NO3 | [4][8] |
| Molecular Weight | 191.27 g/mol | 221.26 g/mol | [1][10] |
| Appearance | Colorless to slightly yellow oil | White to off-white crystalline powder | [7][10] |
| Melting Point | < -25 °C (liquid at room temp) | 154-157 °C | [2][10] |
| Boiling Point | ~290 °C | Not available | [2] |
| Water Solubility | Practically insoluble | Sparingly soluble | [1] |
| LogP (Octanol/Water) | 2.02 | Lower (predicted) | [1] |
Synthesis and Biological Significance
The synthetic pathways and biological roles of these compounds are fundamentally different, reflecting their distinct chemical natures.
Comparative Synthesis Overview
DEET is commercially synthesized by converting m-toluic acid into its more reactive acyl chloride derivative, which is then reacted with diethylamine.[11][12] This is a standard amidation reaction.
This compound is not typically a target for direct synthesis in the same way as DEET. It is more commonly known as a major metabolite of DEET in humans and other organisms.[5][6] Its synthesis would proceed from terephthalic acid derivatives.
Caption: Contrasting synthetic and metabolic pathways.
Divergent Biological Roles
DEET: A Neuroactive Insect Repellent DEET's primary and well-established function is as a broad-spectrum insect repellent.[4][7] It does not kill insects but repels them through several proposed mechanisms of action:
-
Olfactory Interference: DEET masks human scents like carbon dioxide and lactic acid, making it difficult for insects to locate a host.[1][3]
-
Receptor Disruption: It directly interacts with and disrupts the function of insect odorant receptors (ORs) and ionotropic receptors (IRs), causing confusion and avoidance.[7][13]
-
Contact Repellency: Upon landing, the bitter taste of DEET acts as a contact irritant, discouraging biting.[7]
This compound: A Metabolite and Potential Pharmacophore The biological activity of this compound is not as extensively studied as DEET. Its primary significance is as a biomarker for DEET exposure, as it is a major urinary metabolite.[5][6]
However, its structural similarity to other pharmacologically active benzoic acid derivatives, such as probenecid, suggests potential for other biological activities. Probenecid, which is 4-(dipropylsulfamoyl)benzoic acid, is a uricosuric agent used to treat gout by inhibiting renal tubular transport of organic acids.[14][15][16] This structural analogy suggests that this compound could potentially interact with organic anion transporters, a hypothesis that may warrant further investigation in drug development. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[17][18][19]
Analytical Differentiation: A Self-Validating Protocol
Accurate differentiation between these two compounds is critical. Due to the significant difference in polarity conferred by the carboxylic acid group, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for robust separation.
Principle of RP-HPLC Separation
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like DEET, have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). More polar compounds, like this compound, have a greater affinity for the mobile phase and elute earlier. The acidic nature of this compound allows for manipulation of its retention time by adjusting the mobile phase pH.
Caption: Workflow for analytical separation by RP-HPLC.
Step-by-Step HPLC Protocol
This protocol provides a starting point for the separation of DEET and this compound. It is designed to be self-validating through the inclusion of system suitability tests.[20][21]
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN)
-
Standards of DEET and this compound
-
0.45 µm syringe filters
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases as described. Degas thoroughly before use. The acidic modifier (TFA/Formic Acid) is crucial to ensure the carboxylic acid group of this compound is protonated, leading to consistent retention.
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of DEET and this compound in acetonitrile. From these, prepare a mixed working standard containing 50 µg/mL of each component by diluting with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the unknown sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (both compounds have a benzamide chromophore)[21]
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
-
System Suitability Test (SST): Before running samples, inject the mixed working standard five times. The system is deemed ready if the following criteria are met:
-
Resolution (Rs): > 2.0 between the two peaks.
-
Tailing Factor (T): < 1.5 for each peak.
-
Relative Standard Deviation (%RSD) of Peak Area: < 2.0% for each analyte.
-
-
Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.
Expected Results:
| Compound | Expected Retention Time (min) | Rationale |
| This compound | ~ 4-6 | Higher polarity due to the carboxylic acid group leads to weaker interaction with the C18 column and earlier elution. |
| N,N-Diethyl-meta-toluamide (DEET) | ~ 8-10 | Lower polarity leads to stronger retention on the non-polar stationary phase and later elution. |
Spectroscopic Confirmation
While HPLC provides separation, spectroscopic methods confirm molecular identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling difference is in the hydroxyl region. This compound will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer formed by hydrogen bonding.[22][23] It will also show a C=O stretch around 1700 cm⁻¹.[22][24] DEET will lack the broad O-H band entirely, but will show a characteristic amide C=O stretch around 1630 cm⁻¹.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic region of the spectra will be distinct. DEET's meta-substituted ring will produce a more complex multiplet pattern for its four aromatic protons.[25][26] this compound's para-substituted ring will show a simpler pattern, typically two doublets, due to the higher symmetry. Furthermore, this compound will have a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton, which will be absent in the DEET spectrum.[2] Due to restricted rotation around the amide C-N bond, the signals for the two ethyl groups in both molecules may appear as separate, complex multiplets at room temperature.[27][28]
Conclusion
The differentiation of this compound and N,N-Diethyl-meta-toluamide is a clear-cut process when approached with an understanding of their fundamental structural differences. The presence of a polar, acidic carboxylic acid group in the former versus a non-polar methyl group in the latter is the key determinant of their distinct physicochemical properties, biological roles, and analytical behavior. For researchers, scientists, and drug development professionals, employing robust chromatographic methods like the RP-HPLC protocol detailed herein, confirmed by spectroscopic analysis, is essential for ensuring data integrity and advancing research with precision and confidence.
References
-
Wikipedia. (n.d.). DEET. Retrieved from [Link]
-
ERGSY. (n.d.). How does DEET work to repel insects?. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Retrieved from [Link]
-
Scribd. (n.d.). DEET Synthesis and Purification. Retrieved from [Link]
-
Journal of Chemical Education. (2010, March 10). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Retrieved from [Link]
-
Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The mysterious multi-modal repellency of DEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Annotated 1 H NMR in CDCl 3 of DEET Standard and isolated environmental fraction. Retrieved from [Link]
-
AZoM. (2024, August 12). Examining Commercial Mosquito Repellent with 1H NMR Data. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]
-
Chemconnections. (n.d.). Synthesis of N,N-diethyltoluamide /DEET. Retrieved from [Link]
-
University of Missouri–St. Louis. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-m-toluamide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Odinity. (2013, November 18). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical Education. (2001, April 1). Molecular Mechanics and Variable-Temperature 1H NMR Studies on N,N-Diethyl-m-toluamide. Retrieved from [Link]
-
MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
Chemconnections. (n.d.). Postlab : Synthesis of DEET - NMR: Resonance/ Rotations. Retrieved from [Link]
-
The Journal of Chemical Physics. (2003, December 1). The infrared absorption spectrum of the gas phase neutral benzoic acid monomer and dimer. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile- d.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C12H15NO3, 25 grams. Retrieved from [Link]
-
Waters. (n.d.). Benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. Retrieved from [Link]
-
National Institutes of Health. (2018, November 28). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). probenecid tablet, film coated. Retrieved from [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of probenecid. Retrieved from [Link]
-
PubChem. (n.d.). Probenecid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Probenecid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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N,N-Diethylbenzamide Derivatives: From Vector Control to Delta-Opioid Modulation and Synthetic Scaffolding
Topic: Applications of N,N-Diethylbenzamide Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists
Executive Summary
The N,N-diethylbenzamide moiety is often pigeonholed as the structural core of DEET, the gold-standard insect repellent. However, in advanced medicinal chemistry, this scaffold transcends vector control. It serves as a critical pharmacophore in selective delta-opioid receptor (DOR) agonists and acts as one of the most powerful Directed Metalation Groups (DMGs) in synthetic aromatic chemistry. This guide analyzes the pharmacological utility of diethylbenzamide derivatives, contrasting the toxicological profiles of the parent scaffold against its methylated analogs, and details its application in the synthesis of complex polysubstituted drug candidates via Directed Ortho Metalation (DoM).
Pharmacological Applications: The Delta-Opioid Receptor (DOR)
While mu-opioid receptor (MOR) agonists are potent analgesics, they are plagued by respiratory depression and addiction liabilities. The N,N-diethylbenzamide scaffold has emerged as a key structural element in the development of non-peptidic, selective DOR agonists, which offer therapeutic potential for anxiety, depression, and pain without the classical MOR side effects.
Case Study: SNC 80
SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide] is the archetype of this class.[1][2][3][4][5][6]
-
Pharmacophore Role: The N,N-diethylbenzamide group provides the necessary lipophilic bulk and spatial orientation to fit the DOR orthosteric pocket, distinct from the MOR pocket which often favors different steric profiles.
-
Mechanism of Action: SNC 80 acts as a highly selective agonist at the DOR. Upon binding, it activates G-protein coupled signaling pathways while also recruiting
-arrestin, a process implicated in receptor desensitization and potential convulsant side effects observed in preclinical models.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade initiated by SNC 80 binding to the Delta-Opioid Receptor.
Figure 1: Signal transduction pathway of SNC 80 at the Delta-Opioid Receptor, highlighting both G-protein dependent and
Toxicology and Vector Control: DEET vs. DEB
The distinction between N,N-diethyl-3-methylbenzamide (DEET) and its des-methyl analog, N,N-diethylbenzamide (DEB), is a classic example of how minor structural modifications dictate safety profiles.
Comparative Toxicity
Research indicates that while DEET has a favorable safety profile for topical application, DEB exhibits significant respiratory toxicity in mammalian models.
| Compound | Structure | Primary Use | Toxicity Profile (Murine Models) |
| DEET | N,N-Diethyl-3-methylbenzamide | Insect Repellent | Low acute toxicity; No respiratory depression at effective doses. |
| DEB | N,N-Diethylbenzamide | Chemical Intermediate | High Risk: Causes irreversible respiratory frequency depression at >277 mg/m³.[7][8] |
| DEPA | N,N-Diethylphenylacetamide | Insect Repellent | Moderate toxicity; safer than DEB, comparable to DEET.[7] |
Mechanistic Insight: The absence of the meta-methyl group in DEB alters its metabolic processing and interaction with respiratory centers in the CNS. This highlights the "magic methyl" effect in medicinal chemistry, where a single methyl group can drastically shift the therapeutic index.
Synthetic Utility: The "King" of Directed Metalation Groups
For the synthetic chemist, N,N-diethylbenzamide is invaluable not as a final drug, but as a starting material. It is one of the most effective Directed Metalation Groups (DMGs) for Directed Ortho Metalation (DoM).
Mechanism: Complex Induced Proximity Effect (CIPE)
The N,N-diethyl amide moiety coordinates strongly with alkyllithium bases (e.g., s-BuLi). This coordination:
-
Anchors the lithium base to the molecule.
-
Increases the acidity of the ortho-proton via inductive effects.
-
Directs the deprotonation exclusively to the ortho-position, overcoming the lack of acidity in benzene rings.
This reaction allows for the regiospecific introduction of electrophiles (E+), enabling the synthesis of 1,2-disubstituted benzenes (e.g., phthalides, salicylates) that are difficult to access via classical Friedel-Crafts chemistry.
DoM Workflow Visualization
Figure 2: Directed Ortho Metalation (DoM) workflow utilizing the diethylbenzamide DMG for regiospecific functionalization.
Experimental Protocols
Protocol A: Green Synthesis of DEET (Catalytic Route)
A sustainable alternative to the standard acid chloride route, utilizing Metal-Organic Frameworks (MOFs).
Reagents: m-Toluic acid (10 mmol), N,N-diethylformamide (180 mmol), TBHP (70% aq), MOF catalyst (bcmim-Cu). Workflow:
-
Charge: Place m-toluic acid (1.4 g) and bcmim-Cu (0.43 g) in a round-bottom flask.
-
Solvent: Add N,N-diethylformamide (20 mL).
-
Reaction: Heat to 100 °C. Slowly add TBHP (4.15 mL) over 180 min using a syringe pump.
-
Workup: Filter the catalyst (reusable). Distill off excess formamide.
-
Purification: Pass residue through a silica pad.
-
Yield: Expect >95% yield of pure N,N-diethyl-3-methylbenzamide.
Protocol B: Ortho-Lithiation of N,N-Diethylbenzamide
Standard procedure for introducing an electrophile at the ortho position.
Reagents: N,N-Diethylbenzamide (1.0 equiv), s-BuLi (1.1 equiv), TMEDA (1.1 equiv), THF (anhydrous). Workflow:
-
Setup: Flame-dry a 2-neck flask under Argon. Add N,N-diethylbenzamide and TMEDA in dry THF.
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).
-
Metalation: Add s-BuLi dropwise over 20 mins. The solution may turn yellow/orange, indicating the formation of the ortho-lithio species.
-
Incubation: Stir at -78 °C for 1 hour to ensure complete lithiation.
-
Quench: Add the Electrophile (e.g., Methyl Iodide or DMF) dissolved in THF dropwise.
-
Warming: Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Validation: Verify regioselectivity via ¹H NMR (look for 1,2,3-substitution pattern).
References
-
SNC 80 Structure & Activity: Calderon, S. N., et al. "Probes for narcotic receptor mediated phenomena.[2][4][5] 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A highly selective, nonpeptide delta opioid receptor agonist."[2][3][4][5] Journal of Medicinal Chemistry, 1994.[4][5] Link
-
Toxicity of DEB vs DEET: Vijayaraghavan, R., et al. "Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice."[7][8] Inhalation Toxicology, 2010. Link
-
DoM Mechanism: Snieckus, V. "Directed ortho metalation.[9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link
-
Green Synthesis of DEET: Dhakshinamoorthy, A., et al. "Metal-Organic Frameworks as Solid Catalysts for the Synthesis of Nitrogen-Containing Heterocycles." MDPI Molbank, 2022. Link
-
SNC 80 Signaling: Jutkiewicz, E. M., et al. "The delta-opioid receptor agonist SNC80 synergistically enhances the locomotor-activating effects of some psychomotor stimulants."[1] Journal of Pharmacology and Experimental Therapeutics, 2008. Link
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An In-depth Technical Guide to the Safe Handling and Application of 4-(Diethylcarbamoyl)benzoic Acid
This guide provides a comprehensive overview of 4-(Diethylcarbamoyl)benzoic acid, designed for researchers, scientists, and professionals in the field of drug development. The content herein is synthesized from available safety and toxicological data for this compound and structurally related analogs, ensuring a robust framework for its safe and effective utilization in a laboratory setting.
Introduction and Scientific Context
This compound, with a molecular formula of C12H15NO3 and a molecular weight of approximately 221.26 g/mol , is a bespoke chemical entity often utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structural motif, a benzoic acid derivative with a diethylcarbamoyl substituent, makes it a valuable building block for constructing more complex molecular architectures. Understanding its chemical and physical properties is paramount for its effective and safe application in research and development.
This document serves as a technical resource, amalgamating critical safety data, handling protocols, and toxicological insights to empower researchers with the knowledge necessary to mitigate risks and ensure experimental integrity. The information presented is derived from a composite analysis of data for this compound and closely related benzoic acid derivatives.
Physicochemical and Toxicological Profile
A thorough understanding of the physicochemical properties and toxicological profile of a compound is the bedrock of its safe handling. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 71888-24-9 | [1][] |
| Molecular Formula | C12H15NO3 | [1][2][3] |
| Molecular Weight | 221.26 g/mol | |
| Appearance | Solid | [3] |
| Melting Point | 154-157 °C | |
| Storage Temperature | Room Temperature | [5] |
Toxicological Summary (Based on Analogous Compounds):
While specific toxicological data for this compound is not extensively available, the profiles of related benzoic acid derivatives suggest a low to moderate acute toxicity.[6][7] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[8][9][10][11][12]
-
Acute Oral Toxicity: Benzoic acid derivatives generally exhibit moderate acute oral toxicity.[6]
-
Dermal Toxicity: The acute dermal toxicity is typically low.[6]
-
Inhalation: Inhalation of dust may cause respiratory irritation.[8][9][10][12]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[8][9][10][11][12]
-
Sensitization: Some related compounds have been shown to cause skin sensitization upon repeated contact.[10]
-
Chronic Toxicity: Prolonged or repeated exposure to some benzoic acid derivatives has been associated with effects on the liver and kidneys in animal studies.[7]
Hazard Identification and Mitigation
Based on the available data for analogous compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
GHS Hazard Statements (Anticipated):
The following workflow diagram illustrates the logical process for risk assessment and control when working with this compound.
Caption: Essential Personal Protective Equipment (PPE).
Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. [8][9][13]2. Avoid Contact: Prevent direct contact with skin, eyes, and clothing. [8][13]3. Dust Generation: Avoid creating dust. Use appropriate tools for transferring the solid material.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8] Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place. [8][9][13]2. Incompatibilities: Store away from strong oxidizing agents, acids, and bases. [9][11][13]3. Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [8][9][13]* Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops or persists. [8][9][11][13]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [8][9][11][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8][9][12]
Spill and Waste Disposal
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [8][9][14]Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. [14]
Firefighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [8][9]* Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. [8][11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][9]
Conclusion
This compound is a valuable research chemical that can be handled safely with appropriate precautions. This guide provides a framework for risk assessment and mitigation, emphasizing the importance of engineering controls, personal protective equipment, and adherence to established safety protocols. By integrating these principles into laboratory practice, researchers can confidently and safely advance their scientific endeavors.
References
-
CP Lab Safety. This compound, 98% Purity, C12H15NO3, 25 grams. [Link]
-
PubChem. This compound | C12H15NO3 | CID 12553499. [Link]
-
Australian Government Department of Health. Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]
-
US EPA. Benzoic acid, 4-(dimethylamino)-, 2-ethylhexyl ester - Substance Details. [Link]
-
Acros Organics. 4-(Diethylamino)benzoic acid - SAFETY DATA SHEET. [Link]
-
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. [Link]
-
OECD Existing Chemicals Database. BENZOATES. [Link]
-
Labbox. Benzoic acid AGR. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
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- 5. 4-[(Diethylcarbamoyl)oxy]benzoic acid | 1204297-93-7 [chemicalbook.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Amide coupling protocols using 4-(Diethylcarbamoyl)benzoic acid
Application Note: Amide Coupling Protocols Using 4-(Diethylcarbamoyl)benzoic Acid
Introduction & Chemical Context
This compound (CAS: 71888-24-9) is a specialized bifunctional building block used extensively in medicinal chemistry. It features a reactive carboxylic acid moiety and a stable para-diethylamide group.
-
Role in Drug Design: The diethylamide motif is a classic "solubility handle." Unlike a simple phenyl group, the amide is amphiphilic—improving solubility in polar organic solvents while maintaining lipophilicity for membrane permeability (logP modulation). It is often attached to amine-bearing scaffolds to improve pharmacokinetic profiles.
-
Chemical Reactivity: The para-diethylcarbamoyl group is an electron-withdrawing group (EWG) via the carbonyl. This reduces the pKa of the benzoic acid (making it more acidic than unsubstituted benzoic acid) and increases the electrophilicity of the carbonyl carbon during coupling. However, this also makes the activated intermediate more susceptible to hydrolysis if moisture is present.
This guide outlines three distinct protocols for coupling this acid to primary and secondary amines, ranging from high-throughput screening (HTS) methods to scalable process chemistry.
Critical Reaction Considerations
Before selecting a protocol, analyze the electronic and steric nature of your amine partner.
| Factor | Impact on Coupling | Recommended Strategy |
| Electronic Effect | The p-CONEt₂ group activates the acid. If the amine is electron-deficient (e.g., aniline, aminopyridine), the reaction may be sluggish. | Use Protocol A (HATU) or Protocol B (Acid Chloride) to drive conversion. |
| Steric Hindrance | Benzoic acids are inherently more hindered than aliphatic acids. Bulky amines (e.g., tert-butyl amines) exacerbate this. | Avoid carbodiimides (EDC). Use Protocol B (Acid Chloride) for maximum reactivity. |
| Solubility | The starting material is moderately soluble in DCM and highly soluble in DMF/DMSO. | Use DMF for peptide coupling reagents; DCM/THF for acid chloride routes. |
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Research scale (mg to g), library synthesis, and valuable/complex amines.
Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly with amines, minimizing racemization (irrelevant here) and maximizing yield.
Materials:
-
This compound (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the active ester.
-
Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Why this works: The electron-withdrawing nature of the diethylamide group makes the HATU-active ester extremely electrophilic, ensuring rapid coupling even with weak nucleophiles.
Protocol B: Scalable Activation (Acid Chloride Method)
Best for: Multi-gram scale-up, sterically hindered amines, or cost-sensitive projects.
Mechanism: Converting the acid to its acid chloride (R-COCl) creates the most reactive electrophilic species possible, overcoming steric bulk and poor nucleophilicity.
Materials:
-
This compound (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (2.0–5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF
-
Triethylamine (Et₃N) or Pyridine (2.0–3.0 equiv)
-
Solvent: DCM (Dichloromethane) or Toluene[4]
Procedure:
-
Acid Chloride Formation: Suspend the acid in dry DCM (or Toluene).[4] Add Thionyl Chloride (3.0 equiv) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The solution should become clear as the acid chloride forms.
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Crucial: SOCl₂ reacts violently with amines). Re-dissolve the crude acid chloride in dry DCM.
-
Coupling: Cool the amine solution (with 2.0 equiv Et₃N in DCM) to 0°C. Dropwise add the acid chloride solution.
-
Completion: Allow to warm to RT and stir for 1–4 hours.
-
Workup: Standard acid/base wash as in Protocol A.
Why this works: The p-diethylcarbamoyl group is stable to SOCl₂, allowing robust conversion to the acid chloride without side reactions.
Protocol C: "Green" & Mild (T3P Method)
Best for: Process chemistry, avoiding toxic byproducts, and easy purification.
Mechanism: T3P (Propylphosphonic anhydride) drives coupling with low toxicity and water-soluble byproducts.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)[3]
-
T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv)
-
Base: Pyridine or DIPEA (3.0 equiv)
-
Solvent: EtOAc or MeTHF (2-Methyltetrahydrofuran)
Procedure:
-
Combine: Mix the acid, amine, and base in EtOAc.
-
Addition: Add T3P solution dropwise at 0°C or RT.
-
Reaction: Stir at RT. If sluggish, heat to 50°C (T3P is thermally stable).
-
Workup: Wash with water. The phosphorus byproducts are water-soluble, leaving the pure amide in the organic layer.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Start Material remains) | Hydrolysis of active ester due to wet solvent. | Dry solvents over molecular sieves.[2] Switch to Protocol B (Acid Chloride) to force reaction. |
| Precipitate forms immediately | Formation of insoluble N-acylurea (if using EDC). | Switch to HATU (Protocol A) or T3P (Protocol C). |
| Impurity: Bis-amide formation | Not possible with this specific acid (only one COOH), but check amine purity. | Ensure the amine partner is pure. |
| Poor Solubility | The diethylamide group is not solubilizing the intermediate enough. | Add DMSO as a co-solvent (up to 20%) or use NMP. |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate coupling protocol based on the properties of your specific amine partner.
Caption: Decision tree for selecting the optimal amide coupling protocol based on amine sterics, scale, and sensitivity.
References
-
BenchChem. "Application Notes and Protocols for Amide Bond Formation with Benzoic Acid Derivatives." BenchChem Application Library. Link
-
Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link
-
Royal Society of Chemistry. "A Protocol for Amide Bond Formation with Electron Deficient Amines."[5] Organic & Biomolecular Chemistry. Link
-
National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PubMed Central. Link
-
Sigma-Aldrich. "Product Specification: this compound (CAS 71888-24-9)." Merck/Sigma-Aldrich Catalog. Link
Sources
Using EDC/HOBt for coupling 4-(Diethylcarbamoyl)benzoic acid
Executive Summary
This guide details the protocol for coupling 4-(Diethylcarbamoyl)benzoic acid with primary or secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) .[1]
While standard amide couplings are routine, this specific substrate presents a unique "dual-amide" architecture. The starting material already contains a stable diethyl amide at the para position. The objective is to selectively derivatize the carboxylic acid without disturbing the existing amide functionality. The EDC/HOBt system is selected here as the "Goldilocks" reagent: it avoids the harsh acidity of thionyl chloride (which could destabilize the existing amide) and offers a cleaner workup profile than DCC, making it ideal for generating high-purity ligands for fragment-based drug discovery.
Chemical Context & Mechanism[2][3][4][5][6]
Substrate Analysis
-
CAS: 12553499
-
Reactivity Profile: The molecule features a benzoic acid core deactivated by the electron-withdrawing carbonyl of the para-amide group. This lowers the pKa of the carboxylic acid (relative to benzoic acid), making the carboxylate slightly more stable and less nucleophilic. Consequently, pre-activation (forming the active ester before adding the amine) is recommended to drive the reaction forward.
The EDC/HOBt Advantage
We utilize a carbodiimide-mediated activation.[1][4][5][6] EDC acts as a dehydrating agent, but using it alone is risky due to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.
-
Role of HOBt: HOBt intercepts the unstable O-acylisourea to form an OBt-active ester. This ester is less prone to rearrangement and highly reactive toward amines.
-
Role of EDC: The byproduct (EDU) is water-soluble, unlike the insoluble urea from DCC, allowing for a "filtration-free" purification via aqueous extraction.[7][8][9]
Mechanistic Pathway
The following diagram illustrates the activation cascade and the suppression of the N-acylurea side product.
Figure 1: The HOBt-mediated rescue of the O-acylisourea intermediate prevents side reactions.
Material Specifications
| Component | Grade/Spec | Purpose |
| This compound | >97% Purity | Substrate. |
| EDC·HCl | High Purity | Coupling agent. Stored at -20°C; hygroscopic. |
| HOBt·H₂O | Wetted (approx 12% H₂O) | Additive. Note: Anhydrous HOBt is explosive; use hydrate. |
| DIPEA (Hünig's Base) | Anhydrous | Neutralizes amine salts (if used). |
| DMF (Dimethylformamide) | Anhydrous, 99.8% | Primary solvent. Solubilizes the aryl acid.[10] |
| DCM (Dichloromethane) | HPLC Grade | Co-solvent (optional) and extraction solvent. |
Experimental Protocol
Scale: 1.0 mmol (approx. 221 mg of acid) Time: 4–16 Hours Temperature: 0°C to Room Temperature (RT)
Step 1: Pre-Activation (Critical for Yield)
-
In a clean, dry round-bottom flask, dissolve 1.0 equiv (221 mg) of this compound in 5 mL of DMF (or 1:1 DMF/DCM).
-
Add 1.2 equiv (162 mg) of HOBt·H₂O . Stir until fully dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1.2 equiv (230 mg) of EDC·HCl .
-
Checkpoint: Stir at 0°C for 30 minutes. The formation of the OBt-active ester is occurring here.[8][6][11]
Step 2: Coupling[12][13]
-
Prepare the amine:
-
If Amine is a free base: Add 1.1 equiv directly to the reaction mixture.
-
If Amine is a salt (e.g., HCl): Dissolve amine in minimal DMF and add 1.5 equiv of DIPEA . Add this mixture to the reaction.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 4–12 hours .
Step 3: Monitoring (The Self-Validating System)
-
TLC: Use 5% MeOH in DCM. The starting acid (polar) should disappear. The active ester may be visible transiently. The product should be less polar than the acid.
-
LCMS: Look for the mass of Product (M+H). Note: You may see a mass corresponding to the Active Ester if the reaction is incomplete.
Step 4: Workup (Purification by Extraction)
Rationale: This step exploits the chemical properties of the reagents to purify the product without chromatography in many cases.[8]
-
Dilute reaction with 50 mL Ethyl Acetate (EtOAc) .
-
Wash 1 (Acidic): Wash with 20 mL of 0.5 M HCl (or 5% Citric Acid).
-
Removes: Unreacted Amine and excess EDC (protonates them into water layer).
-
-
Wash 2 (Basic): Wash with 20 mL of Saturated NaHCO₃ .
-
Removes: Unreacted Starting Acid and HOBt (deprotonates them into water layer).
-
-
Wash 3 (Neutral): Wash with 20 mL Brine (Saturated NaCl).
-
Removes: Residual water and DMF.
-
-
Dry organic layer over MgSO₄ , filter, and concentrate in vacuo.
Workflow & Decision Logic
This diagram outlines the operational flow and decision points during the synthesis.
Figure 2: Operational workflow with integrated decision checkpoints.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous.[1] EDC is hygroscopic; use fresh reagent. |
| Precipitate in Reaction | Urea Byproduct or Product | If byproduct (EDU), it is water-soluble; proceed to workup.[7][8][9][12][13] If product, filter and wash with water/ether. |
| Racemization | High pH or Over-activation | Not applicable for this achiral acid, but generally: keep base equivalents minimal (1.0-1.5 eq). |
| Emulsion during Workup | DMF presence | Wash the organic layer thoroughly with water (x3) before acid/base washes to remove bulk DMF. |
| Starting Material Remains | Steric Hindrance | If the amine is bulky, switch to HATU (more powerful) or heat to 40°C. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: EDC Crosslinking. Link
-
Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents: Application Guide. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][11][12][14] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(dimethylcarbamoyl)benzoic acid | 34231-49-7 [chemicalbook.com]
- 3. This compound | C12H15NO3 | CID 12553499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. peptide.com [peptide.com]
Application Note: One-Pot Synthesis of Diethylbenzamide Derivatives
Abstract
This application note details two distinct, field-validated protocols for the one-pot synthesis of
Introduction & Mechanistic Rationale
The synthesis of diethylbenzamides typically involves the condensation of a benzoic acid derivative with diethylamine. While acid chlorides (via thionyl chloride) are traditional intermediates, they generate hazardous acidic byproducts and require moisture-free handling.
Modern one-pot strategies prioritize Atom Economy and Operational Simplicity .
Mechanism A: Boric Acid Catalysis (Green Route)
This method relies on the reversible formation of a mixed anhydride-like "acyloxyboron" intermediate. Boric acid (
-
Advantages: Low cost, non-toxic catalyst, water is the only byproduct.
-
Limitations: Requires high temperature (reflux); sterically hindered acids may react slowly.
Mechanism B: T3P Activation (Pharma Route)
Propanephosphonic Acid Anhydride (T3P) serves as a potent coupling reagent. It activates the carboxylic acid to form a reactive mixed anhydride.[1]
-
Advantages: Mild conditions (room temp to
), very high yields, low epimerization, and water-soluble byproducts (simplifying workup). -
Limitations: Higher reagent cost compared to boric acid.
Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways for both protocols.
Caption: Mechanistic divergence between Boric Acid catalysis (thermal/equilibrium driven) and T3P activation (kinetic/irreversible).
Materials & Equipment
| Component | Grade/Spec | Role |
| Benzoic Acid Deriv. | >98% Purity | Substrate |
| Diethylamine | Reagent Grade (99%) | Nucleophile (BP: 55°C - Handle Cold) |
| Boric Acid | >99% | Catalyst (Protocol A) |
| Toluene | Anhydrous | Solvent (Protocol A - Azeotrope former) |
| T3P | 50% w/w in EtOAc | Coupling Agent (Protocol B) |
| Triethylamine (Et3N) | >99% | Base (Protocol B) |
| Ethyl Acetate | ACS Grade | Solvent (Protocol B) |
Experimental Protocols
Protocol A: Green Catalytic Synthesis (Boric Acid)
Best for: Large scale (>10g), cost-sensitive projects, robust substrates.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Benzoic Acid derivative (50 mmol, 1.0 equiv) and Toluene (100 mL).
-
Catalyst Addition: Add Boric Acid (2.5 mmol, 5 mol%).
-
Amine Addition: Add Diethylamine (60 mmol, 1.2 equiv).
-
Note: Diethylamine is volatile. Add via syringe through a septum or quickly pour into the toluene mixture to minimize evaporation.
-
-
Reaction: Heat the mixture to reflux (
). Maintain vigorous stirring.-
Observation: Water will begin to collect in the Dean-Stark trap.[1]
-
-
Monitoring: Reflux for 12–24 hours until water evolution ceases or TLC indicates consumption of the acid.
-
Workup:
-
Purification: Often not required.[3][4] If necessary, distill under reduced pressure or recrystallize (if solid).
Protocol B: High-Performance T3P Synthesis
Best for: Drug discovery, precious intermediates, parallel synthesis.
-
Setup: 100 mL RBF or reaction vial with stir bar. Nitrogen atmosphere recommended but not strictly required.
-
Charging: Dissolve Benzoic Acid derivative (10 mmol, 1.0 equiv) and Diethylamine (12 mmol, 1.2 equiv) in Ethyl Acetate (30 mL).
-
Base Addition: Add Triethylamine (25 mmol, 2.5 equiv). Cool to
in an ice bath. -
Activation: Dropwise add T3P solution (50% in EtOAc, 15 mmol, 1.5 equiv) over 5-10 minutes.
-
Caution: Exothermic reaction.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Optimization: If conversion is slow (checked by TLC/LCMS), heat to
.
-
-
Workup (Self-Cleaning):
-
Isolation: Dry organic layer (Na2SO4) and concentrate.
Workflow & Logic Diagram
Caption: Decision matrix for selecting the optimal synthesis pathway based on scale and substrate sensitivity.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm; add molecular sieves to the trap. |
| Low Yield (Protocol B) | Steric hindrance | Increase T3P to 2.0 equiv; heat to 60°C; use Pyridine as solvent instead of EtOAc/Et3N. |
| Amine Evaporation | Diethylamine BP is 55°C | In Protocol A, use a highly efficient condenser (double surface). In Protocol B, ensure the vessel is sealed well. |
| Color Formation | Oxidation of amine | Degas solvents with Nitrogen; add antioxidant (e.g., BHT) traces if permissible. |
References
-
Boric Acid Catalysis: Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link
-
Green Amidation Review: Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in C–N bond formation for the synthesis of amides. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
-
T3P Reagent Guide: Archimica. (n.d.). T3P (Propanephosphonic Acid Anhydride) – The Water Scavenger. Link (Note: T3P is a registered trademark of Archimica/Euticals).
-
T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Sources
Reaction conditions for converting methyl ester to 4-(Diethylcarbamoyl)benzoic acid
Abstract & Introduction
This application note details the chemoselective hydrolysis of methyl 4-(diethylcarbamoyl)benzoate to its corresponding free acid, 4-(diethylcarbamoyl)benzoic acid .
The primary synthetic challenge in this transformation is chemoselectivity . The substrate contains two hydrolyzable functional groups: a methyl ester and a diethyl amide. While esters are generally more labile than amides, harsh conditions (high temperature, strong mineral acids, or large excesses of strong base) can lead to the cleavage of the amide bond, generating the undesired terephthalic acid byproduct.
This guide presents a validated, high-fidelity protocol using Lithium Hydroxide (LiOH) in a THF/Water system. This method is preferred in medicinal chemistry for its mildness, selectivity, and operational simplicity.
Key Chemical Transformation
Strategic Analysis & Reaction Logic
Mechanistic Grounding
The reaction proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]
-
Nucleophilic Attack: The hydroxide ion (
) attacks the electrophilic carbonyl carbon of the ester. -
Selectivity Factor: The amide carbonyl is less electrophilic than the ester carbonyl due to the strong resonance donation of the nitrogen lone pair (
). Consequently, at controlled temperatures ( ), the rate of ester hydrolysis ( ) is significantly higher than amide hydrolysis ( ). -
Thermodynamic Driving Force: The collapse of the tetrahedral intermediate releases methoxide (
), which immediately deprotonates the newly formed carboxylic acid. This irreversible formation of the carboxylate salt drives the equilibrium to completion.
Reagent Selection Matrix
| Parameter | Recommended: LiOH / THF / H₂O | Alternative: NaOH / MeOH / H₂O | Critical Insight |
| Selectivity | High | Moderate | LiOH is milder; less risk of amide cleavage. |
| Solubility | Excellent | Good | THF solubilizes the lipophilic diethylamide moiety better than MeOH. |
| Workup | Clean Extraction | Precipitation | THF facilitates phase separation during acidic workup. |
| Kinetics | Moderate (1-4 h) | Fast (0.5-2 h) | Slower kinetics allow for better monitoring of selectivity. |
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv).
-
Reagent: Lithium Hydroxide Monohydrate (
), 2.0 - 3.0 equiv. -
Solvents: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.
-
Acid: 1N Hydrochloric Acid (HCl) or 10% Citric Acid (for milder pH adjustment).
Step-by-Step Methodology
Step 1: Solubilization
Dissolve methyl 4-(diethylcarbamoyl)benzoate in THF.
-
Concentration Target: 0.1 M to 0.2 M.
-
Note: Ensure the solid is fully dissolved before adding water to prevent precipitation of the starting material.
Step 2: Reagent Addition
Prepare a solution of
-
Volume Ratio: Target a final solvent ratio of 3:1 or 4:1 (THF:Water) .
-
Add the aqueous LiOH dropwise to the stirring THF solution at Room Temperature (RT).
-
Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds (formation of the polar carboxylate salt).
Step 3: Reaction & Monitoring
Stir the mixture vigorously at RT (
-
Checkpoint: Monitor by TLC or LCMS at t=1 hour.
-
TLC:[2] Eluent 5% MeOH in DCM. The ester (high Rf) should disappear; the product (low Rf, streaks) will appear.
-
LCMS: Look for the disappearance of
(Ester) and appearance of (Acid).
-
-
Optimization: If conversion is <50% after 2 hours, warm the reaction to 40°C . Do not exceed 50°C to protect the amide.
Step 4: Quenching & Workup (Critical)
-
Concentration: Remove the bulk of the THF using a rotary evaporator (
bath). Do not distill to dryness; leave the aqueous residue. -
Washing (Optional): Dilute the aqueous residue with water and wash once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to
. Slowly add 1N HCl dropwise with stirring until pH 3-4 is reached.-
Why pH 3-4? The pKa of benzoic acid derivatives is ~4.2. Dropping to pH 3 ensures >90% is in the protonated (extractable) form, but avoids extremely acidic conditions that might solubilize the amide as a salt.
-
-
Isolation:
-
Scenario A (Precipitation): If a white solid precipitates, filter, wash with cold water, and dry under vacuum.
-
Scenario B (Extraction - Most Likely): Due to the diethylamide group, the product may remain somewhat soluble in water. Extract the acidified aqueous layer with EtOAc (3x) or DCM (3x) .
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for this protocol.
Caption: Logical workflow for chemoselective ester hydrolysis, including thermal feedback loop and isolation decision matrix.
Troubleshooting & Critical Parameters
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Amide Hydrolysis | Temperature too high (>60°C) or Base too strong (NaOH/KOH). | Repeat using LiOH at RT. Strictly control temperature. |
| Incomplete Reaction | Poor solubility of ester in aqueous/organic mix. | Increase THF ratio to 4:1. Ensure vigorous stirring (emulsion). |
| Low Yield (Workup) | Product trapped in aqueous layer (pH too high). | Ensure pH is adjusted to ~3.0. Saturate aqueous layer with NaCl (salting out) before extraction. |
| "Gummy" Product | Impurities or residual solvent. | Triturate the crude solid with Hexanes or Et2O to induce crystallization. |
Safety Considerations
-
Lithium Hydroxide: Corrosive. Wear gloves and eye protection.
-
THF: Peroxide former and highly flammable. Use fresh solvent.
-
Acidification: Exothermic reaction. Add acid slowly to the cooled solution to prevent splashing or thermal degradation.
References
-
General Hydrolysis Protocols
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester cleavage conditions).
-
Organic Chemistry Portal. "Hydrolysis of Esters". Available at: [Link]
-
Specific Chemical Data
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15294, Methyl 4-formylbenzoate (Precursor/Analog data). Retrieved from [Link]
-
- Mechanistic Insight: Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on BAc2 vs BAl2 mechanisms).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Diethylcarbamoyl)benzoic Acid Synthesis
Introduction
4-(Diethylcarbamoyl)benzoic acid (CAS: 71888-24-9) is a critical bifunctional intermediate featuring a carboxylic acid and a diethylamide moiety. It serves as a "desymmetrized" building block for complex pharmaceutical scaffolds and high-performance polymers.
The synthesis of this compound is deceptively simple but practically challenging due to the symmetry of the starting material, Terephthalic Acid (TPA) . The core difficulty lies in selectivity : distinguishing between the mono-functionalization (desired) and bis-functionalization (impurity) of the symmetric precursor.
This guide provides two validated protocols:
-
The "Gold Standard" Route (Mono-Methyl Terephthalate): Highest purity and yield; recommended for scale-up.
-
The "Rapid" Route (Terephthaloyl Chloride): Faster but requires strict stoichiometric control; recommended for initial screening.
Module 1: Strategic Route Selection
Before starting, select the route that matches your purity requirements and available starting materials.
| Feature | Route A: Mono-Methyl Terephthalate (MMT) | Route B: Terephthaloyl Chloride (TCl) |
| Primary Mechanism | Selective Amidation of Ester-Acid Chloride | Statistical Amidation of Diacid Chloride |
| Selectivity | High (>95%) | Moderate (Statistical mixture) |
| Yield | High (70–85%) | Variable (40–60%) |
| Purification | Simple Hydrolysis & Extraction | Complex Separation (Mono vs Bis) |
| Key Reagent | Monomethyl terephthalate | Terephthaloyl Chloride |
| Best For | Scale-up, GMP, High Purity | Quick lab-scale, Low cost |
Module 2: The "Gold Standard" Protocol (MMT Route)
This route circumvents the statistical distribution problem by using a pre-desymmetrized starting material: Monomethyl terephthalate (MMT) .
Step-by-Step Methodology
Reagents:
-
Monomethyl terephthalate (1.0 eq)
-
Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
-
Diethylamine (DEA) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Lithium Hydroxide (LiOH) or NaOH (2.0 eq)
-
Solvents: Dichloromethane (DCM), THF, Water.
Phase 1: Formation of the Acid Chloride
-
Suspend Monomethyl terephthalate in dry DCM.
-
Add Thionyl Chloride dropwise.[1] Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
-
Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Critical Step: Evaporate the solvent and excess thionyl chloride completely under reduced pressure. Residual SOCl2 will react with the amine in the next step to form side products. Re-dissolve the residue in dry DCM.
Phase 2: Amidation
-
Cool the DCM solution of the acid chloride to 0°C .
-
Add a mixture of Diethylamine and Triethylamine in DCM dropwise over 30 minutes.
-
Note: The exotherm must be controlled to prevent ester cleavage or side reactions.
-
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry (MgSO4) and concentrate.[2]
-
Intermediate: Methyl 4-(diethylcarbamoyl)benzoate.
-
Phase 3: Hydrolysis
-
Dissolve the intermediate ester in a THF:Water (3:1) mixture.
-
Add LiOH (2.0 eq). Stir at RT for 4–6 hours.
-
Why LiOH? It is milder than NaOH and minimizes the risk of attacking the amide bond, although diethylamides are generally robust.
-
-
Workup: Evaporate THF. Acidify the aqueous residue to pH 2 with 1N HCl. The product, This compound , will precipitate as a white solid.
-
Filter, wash with cold water, and dry.
Module 3: The "Rapid" Protocol (TCl Route)
If you must start from Terephthaloyl Chloride (TCl), you face a statistical distribution:
-
Unreacted TCl (Hydrolyzes to TPA)
-
Mono-amide (Desired Product)[3]
-
Bis-amide (Impurity)
Optimization Strategy
To maximize the mono-product, you must use Inverse Addition and Stoichiometric Control .
Protocol
-
Dissolve Terephthaloyl Chloride (1.0 eq) in dry DCM (0.1 M concentration). Cool to -10°C .
-
Inverse Addition: Slowly add Diethylamine (0.9 eq) mixed with TEA (1.0 eq) into the TCl solution.
-
Logic: By keeping TCl in excess during the addition, you favor the reaction of the amine with a fresh TCl molecule rather than a mono-amide molecule.
-
-
Stir for 1 hour at 0°C.
-
Quench: Add water (excess) to hydrolyze the remaining acid chloride groups to carboxylic acids. Stir vigorously for 30 minutes.
Purification (The "Acid-Base Switch")
This workup is the only way to salvage a pure product from this route.
-
Phase Separation: You now have an organic layer (DCM) containing the Bis-amide (neutral) and the Product (acidic). The TPA (diacid) is likely suspended as a solid.
-
Bicarbonate Extraction: Extract the DCM layer with Saturated Aqueous NaHCO3 .
-
Organic Layer: Contains Bis-amide . Discard (or recover).
-
Aqueous Layer: Contains Product (Sodium salt) and TPA (Disodium salt) .
-
-
Filtration: If there is undissolved solid (TPA) in the aqueous layer, filter it off.
-
Acidification & Extraction: Acidify the aqueous layer to pH 1–2 with HCl. A white precipitate forms (Product + remaining TPA).
-
Selective Extraction: Extract the aqueous suspension with Ethyl Acetate or DCM .
-
Product: Highly soluble in organic solvent.
-
TPA: Very poor solubility in EtOAc/DCM. It will remain in the aqueous phase or as a suspended solid at the interface.
-
-
Final Isolation: Dry the organic layer and evaporate to yield the product.
Module 4: Visualization & Logic
Synthesis Workflow Diagram
Caption: Comparison of the selective Mono-Methyl Terephthalate route vs. the statistical Terephthaloyl Chloride route.
Purification Decision Tree (TCl Route)
Caption: Acid-base extraction logic to separate the mono-amide product from neutral bis-amide and insoluble diacid impurities.
Troubleshooting & FAQs
Q1: Why is my yield low (<30%) using the Terephthaloyl Chloride route?
Diagnosis: You likely formed too much Bis-amide . Solution:
-
Check Stoichiometry: Ensure you are using <1.0 equivalent of amine relative to the acid chloride.
-
Temperature: Lower the reaction temperature to -10°C or -20°C. Lower temperatures increase the selectivity difference between the first and second addition.
-
Mixing: Use vigorous stirring. Localized high concentrations of amine will cause double substitution instantly.
Q2: I cannot remove the Terephthalic Acid (TPA) impurity.
Diagnosis: TPA is notoriously insoluble and "sticky." Solution: Do not rely on crystallization alone. Use the solubility difference in organic solvents .
-
TPA is insoluble in DCM and EtOAc.
-
Your product (Mono-amide) is soluble in DCM and EtOAc.
-
Protocol: Acidify your aqueous extract. Filter the resulting solid.[4] Take that solid and stir it vigorously in warm EtOAc. Filter again. The solid on the filter is TPA; your product is in the filtrate.
Q3: Can I use EDC/NHS coupling on Terephthalic Acid directly?
Answer: Generally, No . Reasoning: Terephthalic acid is extremely insoluble in most organic solvents (DCM, DMF, THF) at room temperature. Coupling agents like EDC require the acid to be in solution to activate. You will likely recover unreacted starting material. The Acid Chloride or Methyl Ester routes are superior because they utilize soluble intermediates.
Q4: The hydrolysis of the methyl ester (Route A) is too slow.
Diagnosis: The diethylamide group is bulky and might be sterically hindering the adjacent ester, or the solubility is poor. Solution:
-
Heat: Increase temperature to 50–60°C.
-
Solvent: Ensure you are using a THF/Water mix (not just water). The ester must be dissolved.[1]
-
Base: Switch from LiOH to NaOH or KOH for a more aggressive hydrolysis, but monitor by TLC to ensure the amide bond remains intact (amides are generally stable to basic hydrolysis conditions that cleave esters).
References
-
Preparation of Monoalkyl Terephthalates. Chenot, E.-D., Bernardi, D., Comel, A., & Kirsch, G. (2007).[1] Synthetic Communications, 37(3), 483–491.
-
Highly selective transition-metal-free transamidation of amides and amidation of esters. Noda, H., et al. (2018).[5] Nature Communications, 9, 4584.
-
Terephthaloyl Chloride. National Center for Biotechnology Information (2025). PubChem Compound Summary.
-
Hydrolysis of Methyl Benzoate. Organic Syntheses, Coll. Vol. 1, p. 391 (1941).
Sources
Preventing oiling out during 4-(Diethylcarbamoyl)benzoic acid recrystallization
Welcome to the technical support center for the recrystallization of 4-(Diethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues during the purification of this compound. As a Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the integrity and success of your experiments.
Understanding "Oiling Out" in Crystallization
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid or "oil" rather than as solid crystals.[1] This is a significant issue in purification because the oil droplets can trap impurities, which then get incorporated into the solid product upon cooling, defeating the purpose of recrystallization.[2][3]
For this compound, which has a relatively high melting point of 154-157 °C, oiling out is less likely to be caused by the compound's melting point being lower than the boiling point of the solvent.[4] Instead, it is more often attributed to:
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at lower temperatures, leading to a very high concentration of the solute in the solution.
-
Rapid cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.
-
High impurity levels: Significant amounts of impurities can disrupt the crystallization process and promote oiling out.[2]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound oiled out during cooling. What should I do now?
If you have already observed oiling out, here is a step-by-step corrective action plan:
-
Re-heat the solution: Gently warm the mixture until the oil redissolves completely, forming a clear solution.
-
Add more solvent: Introduce a small amount of the same hot solvent to the solution. This will decrease the supersaturation level.[5]
-
Ensure slow cooling: Allow the flask to cool to room temperature slowly and undisturbed. Insulating the flask with glass wool or a beaker can help.[6]
-
Induce crystallization (if necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[6]
-
Cool further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Q2: How can I prevent oiling out from happening in the first place?
Prevention is key to a successful recrystallization. Follow this preventative protocol:
-
Solvent Selection: Choose a solvent or solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7] Based on the structure of the molecule (an aromatic carboxylic acid with a diethylamide group), suitable solvents include ethanol, isopropanol, or a mixed solvent system like ethanol/water.
-
Use the Minimum Amount of Hot Solvent: Dissolve the crude this compound in the minimum amount of boiling solvent necessary to achieve a saturated solution. Adding excess solvent will reduce your final yield.
-
Slow Cooling is Crucial: Do not rush the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[8] This slow cooling allows for the formation of pure, well-defined crystals.
-
Consider a Seed Crystal: If you have a small amount of pure this compound, adding a seed crystal to the cooled, saturated solution can promote the growth of larger, more uniform crystals and prevent oiling out.[9]
Q3: What is the best solvent for recrystallizing this compound?
| Solvent | Boiling Point (°C) | Suitability for this compound | Rationale |
| Ethanol | 78 | Good | Benzoic acid is highly soluble in hot ethanol and less so in cold.[10] The polar nature of ethanol should also effectively dissolve the target compound. |
| Isopropanol | 82 | Good | Similar to ethanol, it is a polar protic solvent that should exhibit a good solubility differential with temperature. |
| Acetone | 56 | Fair | Benzoic acid is very soluble in acetone, which might make it difficult to recover the product upon cooling.[11] However, it could be a component of a mixed solvent system. |
| Ethyl Acetate | 77 | Fair to Good | A moderately polar solvent that can be effective for recrystallizing aromatic acids.[10] |
| Toluene | 111 | Poor | As a non-polar solvent, it is less likely to be a good choice for the relatively polar this compound. |
| Water | 100 | Poor (as a single solvent) | Benzoic acid has low solubility in water at room temperature but is more soluble in hot water. However, for this derivative, water is likely to be a poor solvent on its own but could be used as an anti-solvent in a mixed system with a more soluble solvent like ethanol. |
| Ethanol/Water | Varies | Excellent | A mixed solvent system often provides the best results. Dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
Q4: My yield of recrystallized this compound is very low. What are the possible causes?
Low recovery can be frustrating. Here are some common reasons:
-
Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[12]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after initial cooling, can leave a significant amount of the product dissolved in the mother liquor.
-
Filtering the crystals while the solution is still warm: This will result in a loss of product that is still dissolved in the warm solvent.
Experimental Protocols
Protocol for Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Crystals should start to form as the solution cools. If no crystals appear, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Visualizations
Troubleshooting Workflow for Oiling Out
Caption: Logical flow for selecting an appropriate recrystallization solvent.
References
-
U.S. Environmental Protection Agency. (n.d.). N,N-Diethylbenzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem Compound Summary for CID 15542. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-amino-N,N-diethylbenzamide. PubChem Compound Summary for CID 458760. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Merck Index. (n.d.). 4-(Dimethylamino)benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12553499. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C12H15NO3, 25 grams. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Benzoic Acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]
Sources
- 1. N,N-Diethylbenzamide, Liquid Chemical Compound, Best Price, CAS No: 1696-17-9 [abchemicalindustries.com]
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- 4. This compound | 71888-24-9 [sigmaaldrich.com]
- 5. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[(Diethylcarbamoyl)oxy]benzoic acid | 1204297-93-7 [chemicalbook.com]
- 7. rubingroup.org [rubingroup.org]
- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 9. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
Optimizing HPLC separation of 4-(Diethylcarbamoyl)benzoic acid impurities
Technical Support Center: HPLC Optimization for 4-(Diethylcarbamoyl)benzoic Acid
Status: Active Ticket ID: #HPLC-DCBA-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Dual-Nature Challenge
Optimizing the separation of This compound (4-DCBA) requires managing two distinct chemical behaviors simultaneously:
-
The Acidic Moiety (-COOH): Requires low pH suppression to prevent ionization and peak tailing.
-
The Amide Moiety (-CONEt₂): Adds hydrophobicity but introduces hydrogen bonding potential that can lead to secondary interactions with residual silanols.
This guide moves beyond generic "try a C18 column" advice. It provides a causal analysis of retention behavior, specific troubleshooting for known impurities (specifically Terephthalic Acid), and self-validating protocols.
Module 1: Method Development Strategy
Q: What is the starting protocol for separating 4-DCBA from its polar precursors?
A: Do not start with a neutral buffer. The pKa of the benzoic acid moiety is approximately 4.2. To achieve consistent retention and sharp peak shape, you must operate at least 1.5 pH units below the pKa.
Standard Operating Protocol (SOP-01): The "Acid-Lock" Gradient
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (L1) End-capped, High Carbon Load (>15%) | High surface area required to retain the polar acid significantly longer than the void volume. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1) | Critical: Suppresses -COOH ionization, forcing the molecule into its neutral, hydrophobic state. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for benzamides due to lower viscosity and reduced H-bonding. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard flow; adjust for column geometry. |
| Temperature | 30°C - 35°C | Slightly elevated temperature reduces backpressure and improves mass transfer for the amide. |
| Detection | UV @ 230 nm | The benzamide chromophore absorbs strongly here; 254 nm is less sensitive but more selective. |
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold to elute extremely polar salts/amines).
-
2-15 min: 5% → 60% B (Linear gradient).
-
15-20 min: 60% → 95% B (Wash).
Module 2: Critical Resolution & Troubleshooting
Q: I see a "shoulder" or split peak on the main 4-DCBA peak. Is my column failing?
A: It is likely not column failure, but a solvent mismatch or pH hysteresis .
Troubleshooting Matrix:
| Symptom | Root Cause | Corrective Action |
| Split Peak / Fronting | Sample solvent is stronger than Mobile Phase A. | The "Weak-Solvent" Rule: Dissolve the sample in 10-20% ACN/Water. If solubility is poor, use DMSO but limit injection volume to <5 µL. |
| Peak Tailing (As > 1.5) | Ionization of the carboxylic acid. | Check pH: Ensure aqueous buffer is pH < 2.5. If using Formic Acid (volatile), increase concentration to 0.2% as it is weaker than Phosphoric. |
| Co-elution with Impurity | Terephthalic Acid (TPA) co-eluting with 4-DCBA. | Selectivity Change: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the benzene ring will separate the di-acid (TPA) from the amide-acid (4-DCBA) differently than C18. |
| Ghost Peaks | Late elution of dimers or anhydrides. | Extend Wash: Run the gradient to 100% B and hold for 5 minutes between injections. |
Visualizing the Troubleshooting Logic
Module 3: Impurity Profiling (The "Why" Behind the Peaks)
Q: What are the impurities eluting before and after my main peak?
A: In the synthesis of this compound (often via hydrolysis of the ester or reaction of terephthaloyl chloride), the impurity profile is predictable.
-
Terephthalic Acid (TPA):
-
Origin: Hydrolysis of the amide bond or unreacted starting material.
-
Elution:Early. It has two carboxylic acid groups and is extremely polar. It will elute near the void volume (t0) if the organic content is too high at the start.
-
-
Diethylamine:
-
Origin: Hydrolysis byproduct.[1]
-
Elution:Void. It is small and basic; it will not retain on C18 at low pH and usually is not UV active enough to interfere unless derivatized.
-
-
4-Carboxybenzaldehyde:
-
Origin: Intermediate if synthesized via oxidation.[2]
-
Elution:Close to Main Peak. Requires high efficiency (N > 10,000 plates) to resolve.
-
Impurity Pathway Diagram
Module 4: Advanced FAQs
Q: Can I use this method for LC-MS? A: Yes, but you must replace Phosphoric Acid.[3]
-
Modification: Use 0.1% Formic Acid or 10mM Ammonium Formate adjusted to pH 3.0.
-
Warning: Formic acid is a weaker acid than Phosphoric. You may see slight peak broadening for the free acid moiety. Ensure your column is "fully end-capped" to minimize silanol effects which are more pronounced with weaker buffers.
Q: The retention time shifts from run to run. A: This is a classic sign of "Column Conditioning" failure in mixed-phase systems.
-
Cause: The amide group may be slowly saturating active sites, or the column is not re-equilibrating fully.
-
Fix: Ensure the re-equilibration time is at least 5-7 column volumes (approx. 10 minutes at 1 mL/min for a 150mm column) between runs.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pH control for ionizable compounds).
-
SIELC Technologies. (2024). Separation of Benzoic acid, 4-(diethylamino)- on Newcrom R1 HPLC column. Retrieved from
-
BenchChem. (2025).[1][4][5] HPLC Analysis of Benzoic Acid Derivatives: Technical Support Guide. Retrieved from
-
PubChem. (2024).[6] this compound Compound Summary. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2023). Analysis of Benzoic and Terephthalic Acids Using Anion-Exchange HPLC. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 4-(dimethylcarbamoyl)benzoic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Stability of 4-(Diethylcarbamoyl)benzoic Acid in Solution
Introduction
Welcome to the technical support guide for 4-(Diethylcarbamoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Ensuring the stability of your compound in solution is paramount for generating reproducible and reliable data. This guide provides an in-depth overview of the stability profile of this compound, offers detailed protocols for its handling and analysis, and presents troubleshooting advice for common issues you may encounter.
Core Stability Profile & FAQs
This section addresses fundamental questions regarding the chemical stability of this compound.
Q1: What is this compound, and why is its stability a critical concern?
This compound is a chemical compound featuring a benzoic acid moiety and a diethylamide group. Its stability in solution is a critical parameter because degradation can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and consequently, variability in experimental outcomes. The primary concern for this molecule is the potential for hydrolysis of the amide bond, particularly under non-neutral pH conditions.
Q2: What is the primary degradation pathway for this compound in solution?
The most probable degradation pathway is the hydrolysis of the tertiary amide bond.[1][2][3] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom by water.[4][5] The reaction can be catalyzed by either acid or base, yielding 4-carboxybenzoic acid (terephthalic acid) and diethylamine as the final degradation products.[4][5] Understanding this pathway is essential for developing stability-indicating analytical methods.[1][6]
Q3: Which factors have the most significant impact on the stability of this compound?
Several environmental factors can influence the rate of degradation[7]:
-
pH: The rate of amide hydrolysis is significantly pH-dependent. The reaction is generally slowest near neutral pH and is catalyzed by both acidic and basic conditions.[8]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storing solutions at lower temperatures is crucial for long-term stability.
-
Solvent: While aqueous solutions are necessary for many biological assays, the presence of water is a prerequisite for hydrolysis. Using anhydrous organic solvents like DMSO or ethanol for long-term stock solutions is recommended.[9]
-
Light: Although amides are not typically as light-sensitive as other functional groups, photostability studies are recommended as part of a comprehensive stability assessment, as per ICH guidelines.[10][11][12]
Q4: What are the recommended solvents and storage conditions for stock solutions?
To maximize shelf-life, stock solutions should be prepared in a high-quality, anhydrous solvent and stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Minimizes the presence of water, thereby inhibiting hydrolysis.[9] |
| Temperature | -20°C or -80°C | Reduces the kinetic rate of potential degradation reactions. |
| Storage | Aliquoted in small volumes, protected from light | Avoids repeated freeze-thaw cycles which can introduce moisture; amber vials or wrapping in foil prevents potential photodegradation. |
| Container | Tightly sealed vials with inert caps | Prevents solvent evaporation and absorption of atmospheric moisture. |
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Q1: My experimental results are inconsistent over time. Could my compound be degrading?
Inconsistent results are a classic sign of compound instability. If you observe a diminishing effect or increased variability in your assays over days or weeks, it is highly probable that the concentration of your active compound is decreasing due to degradation.
Troubleshooting Steps:
-
Prepare Fresh Solution: Always use a freshly prepared dilution from a properly stored, frozen stock solution for your experiments.
-
Perform a Stability Check: If the issue persists, conduct a formal stability study as outlined in the protocol below to quantify the rate of degradation under your specific experimental conditions (e.g., in your assay buffer at 37°C).
-
Analyze for Degradants: Use an analytical technique like HPLC to check for the appearance of degradation products, such as terephthalic acid.
Q2: I observed a precipitate in my solution after thawing or storage. What should I do?
Precipitation can occur for several reasons, including poor solubility in the chosen solvent or changes in temperature.
Troubleshooting Steps:
-
Confirm Solubility: Check the compound's solubility in your solvent. You may need to gently warm the solution (e.g., to 37°C) and vortex to redissolve the precipitate.
-
Avoid Aqueous Stocks: Do not store the compound in aqueous buffers for extended periods, as solubility can be limited and hydrolysis is more likely. Prepare aqueous dilutions from an organic stock solution immediately before use.
-
Filter the Solution: If the precipitate does not redissolve, it may be a degradant or impurity. The solution should be filtered through a 0.22 µm syringe filter before use, but be aware that this will lower the effective concentration. It is highly recommended to prepare a fresh stock.
Q3: How can I definitively confirm if my compound has degraded?
The most reliable way to assess stability is through a validated, stability-indicating analytical method.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Confirmation Workflow:
-
Establish a Method: Develop an HPLC method that can separate the parent compound from its potential degradation products.
-
Analyze a "Time Zero" Sample: Inject a sample from a freshly prepared solution to establish the initial purity and retention time of the parent peak.
-
Analyze Aged Samples: Inject samples that have been stored under your experimental or storage conditions for various time points.
-
Compare Chromatograms: A loss in the peak area of the parent compound and/or the appearance of new peaks (corresponding to degradants) over time is definitive evidence of degradation.
Visualizing Degradation & Stability Workflow
To provide a clearer understanding, the following diagrams illustrate the primary degradation pathway and a standard workflow for assessing stability.
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a solution stability assessment.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the recommended procedure for preparing a high-concentration stock solution for long-term storage.
-
Pre-analysis: Ensure the solid compound is dry. If necessary, dry it under vacuum.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the target concentration (e.g., 10 mM or 50 mM). Use fresh, unopened solvent from a reputable supplier to minimize water content.
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed, light-protecting (amber) vials.
-
Storage: Immediately store the aliquots at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: General Stability Study Using HPLC-UV
This protocol provides a framework for evaluating the stability of the compound in a specific aqueous buffer.
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from its more polar degradant, terephthalic acid.
-
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
-
-
Sample Preparation:
-
Prepare a fresh stock solution in DMSO as described in Protocol 1.
-
Dilute the stock solution to the final test concentration (e.g., 100 µM) in your desired aqueous buffer (e.g., PBS, pH 7.4). This is your t=0 sample .
-
-
Incubation:
-
Immediately analyze the t=0 sample via HPLC to get the initial peak area.
-
Store the remaining solution at the desired temperature(s) (e.g., room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot of the test solution and analyze it by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Plot the % Remaining versus time to determine the stability profile. A significant loss (e.g., >10%) indicates instability under the tested conditions.
-
References
- ICH (2024). ICH Guidelines: Your Essential Guide to Stability Testing.
- ICH (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- ICH (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- Slideshare (n.d.). ICH Guidelines for stability testing.
- AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials.
- LinkedIn (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Vedantu (2024). What products would you obtain from acidic and basic hydrolysis of the N,N-diethyl benzamide?.
- Biosciences Biotechnology Research Asia (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Science.gov (n.d.). forced degradation study: Topics.
- International Journal of Pharmaceutical Sciences Review and Research (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- Pearson (n.d.). What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide?.
- Study.com (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?.
- International Journal of Pharmaceutical and Life Sciences (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Selleck Chemicals (2024). Probenecid | TRP Channel agonist | CAS 57-66-9.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. What carboxylic acids and amines result from hydrolysis of - McMurry 8th Edition Ch 17 Problem 24b [pearson.com]
- 4. What products would you obtain from acidic and basic class 11 chemistry CBSE [vedantu.com]
- 5. homework.study.com [homework.study.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. selleckchem.com [selleckchem.com]
- 10. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Diethylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(Diethylcarbamoyl)benzoic Acid and its Analysis
This compound, with a molecular weight of 221.25 g/mol , is a dually functionalized aromatic compound featuring both a carboxylic acid and a tertiary amide group. Understanding the fragmentation behavior of such molecules is critical in various scientific disciplines, including drug metabolism studies, synthetic chemistry, and environmental analysis. Tandem mass spectrometry (MS/MS), particularly utilizing techniques like collision-induced dissociation (CID), is the cornerstone for structural elucidation. By inducing and analyzing the fragmentation of a selected precursor ion, researchers can deduce the original molecular structure.[1][2][3]
This guide will focus on the predicted fragmentation pathways under positive-ion electrospray ionization (ESI), a common technique for molecules containing ionizable groups like amines and carboxylic acids.
Primary Predicted Fragmentation Pathway
Upon introduction into the mass spectrometer using ESI, this compound is expected to readily protonate, forming the precursor ion [M+H]⁺ at an m/z of 222.14. When this precursor ion is subjected to collision-induced dissociation, fragmentation is initiated. The most probable fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses.
Amide bonds are frequently targeted for fragmentation in mass spectrometry.[4][5] For this compound, the most anticipated fragmentation event is the cleavage of the C-N bond of the amide group. This can proceed in two ways:
-
Formation of the Benzoyl Cation (m/z 149.02): The most probable cleavage results in the loss of a neutral diethylamine molecule (73.14 Da). This forms a highly stable acylium ion (benzoyl cation), which is resonance-stabilized. This fragment is often a dominant peak in the spectra of N-alkylated benzamides.
-
Formation of the Diethylcarbamoyl Cation (m/z 100.09): Alternatively, the charge can be retained by the diethylamino portion, forming the diethylcarbamoyl cation.
Following the formation of the benzoyl cation, a subsequent fragmentation step is predicted. This involves the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, resulting in the formation of the phenyl cation at m/z 77.04.[6][7] This is a well-known fragment from benzoic acid and its derivatives.[6][7]
Predicted Primary Fragmentation Pathway Diagram
Caption: Predicted primary fragmentation of this compound.
Comparison with Alternative Fragmentation Pathways
While the primary pathway involving amide bond cleavage is the most probable, other fragmentation routes are possible and should be considered during spectral interpretation. These alternative pathways may become more or less prominent depending on the collision energy used in the experiment.
-
Loss of Water: The presence of the carboxylic acid group allows for the neutral loss of a water molecule (18.01 Da) from the precursor ion, leading to a fragment at m/z 204.13. This is a common fragmentation for carboxylic acids.[8]
-
Loss of an Ethyl Group: Alpha-cleavage adjacent to the nitrogen atom could result in the loss of an ethyl radical (29.06 Da), producing a fragment ion at m/z 193.08.
-
Decarboxylation: While more characteristic in negative ion mode or with electron ionization, the loss of the carboxyl group as COOH (45.00 Da) or CO₂ (43.99 Da) after initial rearrangement could occur, though it is considered less likely in positive mode ESI-CID.
The table below summarizes the predicted primary and alternative fragment ions for comparison.
| m/z (Predicted) | Proposed Ion Structure / Neutral Loss | Pathway Type | Notes |
| 222.14 | [C₁₂H₁₅NO₃ + H]⁺ | Precursor Ion | The protonated molecule. |
| 149.02 | [M+H - C₄H₁₁N]⁺ | Primary | Loss of diethylamine, forming a stable benzoyl cation. |
| 77.04 | [M+H - C₄H₁₁N - CO]⁺ | Primary | Subsequent loss of CO from the benzoyl cation.[6][7] |
| 204.13 | [M+H - H₂O]⁺ | Alternative | Neutral loss of water from the carboxylic acid group.[8] |
| 193.08 | [M+H - C₂H₅]⁺ | Alternative | Loss of an ethyl radical from the diethylamino group. |
| 100.09 | [C₅H₁₀NO]⁺ | Alternative | Cleavage of the amide bond with charge retention on the diethylcarbamoyl fragment. |
Experimental Protocol for Fragmentation Analysis
To empirically determine the fragmentation pattern, the following is a standard protocol for analysis using a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
2. Mass Spectrometer Setup (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Cone/Nozzle Voltage: 20 - 40 V (Optimize to maximize precursor ion intensity).
- Desolvation Gas Flow: Set according to instrument manufacturer's recommendations (e.g., Nitrogen at 600-800 L/hr).
- Desolvation Temperature: 350 - 450 °C.
3. Data Acquisition:
- MS1 (Full Scan) Acquisition:
- Scan a mass range of m/z 50-500 to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 222.14.
- MS2 (Tandem MS/MS) Acquisition:
- Set the instrument to perform product ion scans.
- Precursor Ion Selection: Isolate the ion at m/z 222.14 using the quadrupole.
- Collision Gas: Argon or Nitrogen.
- Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial as different fragments may be produced at different energies. Low energy may only show the primary, most stable fragments, while higher energies can reveal secondary and less favorable fragmentations.
Experimental Workflow Diagram
Caption: Standard workflow for MS/MS analysis of a small molecule.
Conclusion
Based on fundamental principles of mass spectrometry, the fragmentation of this compound is predicted to be dominated by the cleavage of the amide bond, leading to a primary fragment ion at m/z 149.02 and a subsequent fragment at m/z 77.04. However, alternative pathways involving the loss of water or an ethyl group are also plausible and should be considered when analyzing experimental data. The provided experimental protocol offers a comprehensive approach to obtaining a high-quality fragmentation spectrum, which can then be compared against these predictive models for confident structural confirmation.
References
- Observation of amide anions in solution by electrospray ionization mass spectrometry.Journal of the American Society for Mass Spectrometry.
- Can amide bonds fragment in ESI-MS?ECHEMI.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.Doc Brown's Chemistry.
- Benzoic Acid Mass Spectrum.Let's Talk Academy.
- Can amide bonds fragment in ESI-MS?Chemistry Stack Exchange.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Collision-induced dissoci
- Fragment
- Collision-Induced Dissociation.
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- 8. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 4-(Diethylcarbamoyl)benzoic Acid and 4-Carboxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bifunctional aromatic compounds, molecules bearing both a carboxylic acid and another reactive or modulating group are indispensable building blocks in medicinal chemistry and materials science. This guide provides an in-depth comparison of the chemical reactivity of two such molecules: 4-(Diethylcarbamoyl)benzoic acid and 4-carboxybenzaldehyde. While both share a 4-carboxybenzoyl core, the presence of a robust N,N-diethylamide versus a reactive aldehyde group imparts dramatically different chemical personalities. Understanding these differences is critical for designing synthetic routes, predicting reaction outcomes, and developing novel molecular entities.
This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their reactivity. We will dissect the influence of the amide and aldehyde moieties on the shared carboxylic acid group, and conversely, explore the unique reactions available to each distinct functional group. This analysis is supported by proposed experimental protocols designed to quantitatively assess these reactivity differences.
Part 1: Theoretical Reactivity Analysis: Aldehyde vs. Amide
The primary distinction between 4-carboxybenzaldehyde and this compound lies in the electronic nature of the formyl (-CHO) and diethylcarbamoyl (-CON(Et)₂) groups, respectively. These differences profoundly impact the reactivity of both the aromatic ring and the shared carboxylic acid function.
Electronic Influence on the Aromatic System
A substituent's effect on a benzene ring is a combination of two factors: the inductive effect and the resonance effect.[1]
-
4-Carboxybenzaldehyde: The aldehyde group is a potent electron-withdrawing group (EWG).[2] It deactivates the benzene ring towards electrophilic aromatic substitution through both a strong electron-withdrawing resonance effect (-M) and an inductive effect (-I).[3] This is because the carbonyl carbon is electrophilic, pulling electron density from the ring to the electronegative oxygen atom.[4]
-
This compound: The N,N-diethylamide group presents a more complex scenario. While the carbonyl group itself is electron-withdrawing, the nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic ring via resonance (+M).[5] This resonance donation often outweighs the inductive withdrawal, making the amide group, as a whole, an activating group for electrophilic aromatic substitution.[6] However, this activating effect is weaker than that of groups like amines or hydroxyls because the nitrogen's lone pair is also delocalized onto the adjacent carbonyl oxygen.[5]
Comparative Reactivity of the Carboxylic Acid Moiety
The electronic nature of the substituent at the para-position directly modulates the acidity and electrophilicity of the carboxylic acid group.
-
Acidity: The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. An electron-withdrawing group stabilizes the negative charge of the carboxylate, thereby increasing the acidity of the parent acid. Since the aldehyde group is a stronger EWG than the diethylamide group, 4-carboxybenzaldehyde is predicted to be a stronger acid than this compound.
-
Reactivity towards Nucleophiles (e.g., Esterification): Reactions like Fischer esterification involve the protonation of the carboxylic acid followed by a nucleophilic attack by an alcohol.[7] A more electron-deficient carbonyl carbon in the carboxylic acid group is more electrophilic and thus more susceptible to nucleophilic attack. The strong electron-withdrawing aldehyde group in 4-carboxybenzaldehyde enhances the electrophilicity of the carboxylic acid carbon.
Hypothesis: The carboxylic acid of 4-carboxybenzaldehyde will react faster in acid-catalyzed esterification reactions compared to this compound under identical conditions.[8][9]
Reactivity of the Unique Functional Groups
-
Aldehyde Group (-CHO): The aldehyde in 4-carboxybenzaldehyde is a hub of reactivity. It is highly susceptible to nucleophilic addition reactions, can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, and can participate in a variety of condensation and C-C bond-forming reactions (e.g., Wittig, aldol, reductive amination).[10][11] However, aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization of the carbonyl group with the benzene ring.[12]
-
Amide Group (-CON(Et)₂): The N,N-diethylamide in this compound is, by contrast, exceptionally stable. Amides are the least reactive of the carboxylic acid derivatives due to the high degree of resonance stabilization between the nitrogen lone pair and the carbonyl group. They undergo hydrolysis to the corresponding carboxylic acid and amine only under forcing acidic or basic conditions.[13][14] For most synthetic transformations that do not involve extreme pH or heat, the amide group can be considered a robust, non-reactive spectator.
Part 2: Proposed Experimental Comparison
To empirically validate the theoretical predictions, two key experiments can be performed. The following protocols are designed to be self-validating by ensuring identical reaction conditions for both substrates, allowing for a direct comparison of their performance.
Experiment 1: Comparative Kinetics of Fischer Esterification
This experiment aims to quantify the relative reactivity of the carboxylic acid group in each molecule.
Objective: To compare the rate of esterification of this compound and 4-carboxybenzaldehyde with methanol.
Methodology:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1.0 mmol) of this compound and 4-carboxybenzaldehyde.
-
Reagent Addition: To each flask, add a large excess of dry methanol (e.g., 20 mL) to serve as both reactant and solvent, ensuring pseudo-first-order kinetics with respect to the benzoic acid derivative.[15]
-
Catalyst & Initiation: Add an identical catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask. Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 60 °C) and start a timer.
-
Reaction Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the corresponding methyl ester product. A C18 reverse-phase column with a UV detector would be suitable.
-
Data Processing: Plot the concentration of the starting material versus time for each reaction. The initial reaction rates can be determined from the slope of these curves.
Expected Outcome & Data Presentation:
It is expected that 4-carboxybenzaldehyde will show a significantly faster rate of esterification. The data can be summarized in the table below.
| Time (min) | This compound Conversion (%) | 4-Carboxybenzaldehyde Conversion (%) |
| 15 | Predicted Low | Predicted Moderate |
| 30 | Predicted Low | Predicted High |
| 60 | Predicted Moderate | Predicted Very High |
| 120 | Predicted Moderate-High | Predicted Near Completion |
Experiment 2: Selective Reaction of the Aldehyde - Reductive Amination
This experiment highlights the unique reactivity of the aldehyde group, which is absent in the amide-containing counterpart. Reductive amination is a powerful method for amine synthesis from carbonyl compounds.[16][17]
Objective: To demonstrate the selective reactivity of the aldehyde in 4-carboxybenzaldehyde via reductive amination, while showing the inertness of the amide in this compound under the same conditions.
Methodology:
-
Reaction Setup: In two separate vials, place 1.0 mmol of 4-carboxybenzaldehyde and this compound, respectively.
-
Amine Addition: To each vial, add a primary amine, such as benzylamine (1.1 mmol). Dissolve the components in a suitable solvent like 1,2-dichloroethane (DCE).[18]
-
Reducing Agent Addition: Add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), to each vial.[19][20] This reagent is capable of reducing the intermediate imine but is generally unreactive towards the carboxylic acid and the stable amide.
-
Reaction: Stir both mixtures at room temperature for 12-24 hours.
-
Monitoring & Workup: Monitor the reactions by Thin Layer Chromatography (TLC). Upon completion (or after 24 hours), perform a standard aqueous workup to quench the reaction and purify the products.
-
Analysis: Analyze the crude and purified products by ¹H NMR and Mass Spectrometry to confirm the structure of the resulting secondary amine from the 4-carboxybenzaldehyde reaction and to verify that the this compound remained unreacted.
Expected Outcome:
The 4-carboxybenzaldehyde will be converted to 4-((benzylamino)methyl)benzoic acid. In contrast, the this compound will be recovered unchanged, demonstrating the inertness of the amide group to these reaction conditions.
Part 3: Summary and Conclusion
The comparison between this compound and 4-carboxybenzaldehyde is a clear illustration of how a single functional group modification can fundamentally alter a molecule's reactivity profile.
| Feature | This compound | 4-Carboxybenzaldehyde | Rationale |
| Ring Electronics | Weakly activated/neutral | Strongly deactivated | Resonance donation from amide N vs. strong withdrawal by aldehyde.[2][6] |
| -COOH Acidity | Lower | Higher | Stronger electron-withdrawing effect of -CHO stabilizes the conjugate base. |
| -COOH Reactivity | Slower (e.g., esterification) | Faster (e.g., esterification) | -CHO group enhances the electrophilicity of the carboxylic acid carbon. |
| Unique Reactivity | Amide is highly stable; requires harsh conditions for hydrolysis.[13] | Aldehyde is highly reactive; undergoes nucleophilic addition, oxidation, reduction. | Resonance stabilization of amide vs. electrophilic nature of aldehyde carbonyl. |
| Synthetic Utility | A stable, bifunctional linker where the amide is a robust directing group or scaffold component. | A versatile building block for sequential modification at both the acid and aldehyde sites. |
For the medicinal chemist or synthetic researcher, the choice between these two molecules is dictated entirely by the intended synthetic strategy. 4-Carboxybenzaldehyde offers two distinct and orthogonal reactive handles for sequential elaboration. In contrast, this compound provides a platform where the carboxylic acid can be selectively modified while the amide group remains a stable, and potentially pharmacologically relevant, spectator. This guide provides the foundational understanding and experimental framework necessary to make informed decisions when incorporating these valuable building blocks into complex molecular designs.
References
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What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Homework.Study.com. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Available at: [Link]
-
Esterification of benzoic acid to methyl benzoate. (Handout). Available at: [Link]
- Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
-
Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians. Available at: [Link]
-
When both groups, COOH and CHO, are in the same benzene ring, why is the aldehyde group can't reduce to alcohol by Ni/H2 (or by Pd/H2)? (2019). Quora. Available at: [Link]
-
EDG vs EWG — Reactivity of Aromatic Compounds in EAS. (2025). YouTube. Available at: [Link]
-
Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. Available at: [Link]
-
Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
- Melnyk, S. et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology.
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(PDF) Kinetic research and modeling of benzoic acid esterification process. (2025). ResearchGate. Available at: [Link]
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2019). International Journal of Scientific & Technology Research.
-
Aldehydes and ketones: Electronic and steric effects. (2018). BrainKart. Available at: [Link]
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Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit. Available at: [Link]
-
Aromatic Compounds and Their Reactions. Available at: [Link]
-
The active ingredient in some insect repellents is N,N-diethyl-m-toluamide. How does this insect repellent. (2021). Brainly. Available at: [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
N,N-Diethyl-m-toluamide Degradation Pathway. (2009). Eawag-BBD. Available at: [Link]
-
Which are more reactive, alkyl ketones or aromatic aldehydes? (2017). Quora. Available at: [Link]
-
Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? (2017). YouTube. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
- A Summary of the Reactions of Aldehydes with Amines. (1939). Chemical Reviews.
-
Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Substituent Effects. La Salle University. Available at: [Link]
-
Inductive Effects in Substituted Benzenes. (2018). YouTube. Available at: [Link]
- N,N-Diethyl-3-methylbenzamide. (2021). MDPI.
-
N,N-Diethyl-m-toluamide Transformation in River Water | Request PDF. (2025). ResearchGate. Available at: [Link]
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Optimizing Elemental Analysis for C₁₂H₁₅NO₃: A Comparative Guide to Calibration Standards
This guide provides a technical comparison of elemental analysis (CHN/O) calibration standards suitable for the validation of C₁₂H₁₅NO₃ (encompassing compounds such as Carbofuran , Butylone , and N-Acetyl-L-phenylalanine methyl ester ).
Executive Summary & Core Directive
In the development of pharmaceuticals and agrochemicals, the elemental formula C₁₂H₁₅NO₃ represents a critical class of compounds, including the carbamate pesticide Carbofuran and the psychoactive cathinone Butylone . Precise determination of Carbon, Hydrogen, and Nitrogen (CHN) content is the primary method for validating the purity and identity of these synthesized molecules.
The "Standard" in elemental analysis refers to the calibration reference material used to establish the instrument's response factors (K-factors). Choosing the wrong standard leads to matrix mismatch errors, particularly for compounds with significant oxygen content (21.7% in C₁₂H₁₅NO₃).
This guide objectively compares the performance of three industry-standard calibration materials—Acetanilide , Atropine , and Sulfanilamide —in the analysis of C₁₂H₁₅NO₃.
The Target Analyte: C₁₂H₁₅NO₃[1]
-
Theoretical Composition:
Comparative Analysis of Calibration Standards
For high-precision microanalysis (tolerance < 0.3% absolute), the calibration standard must mimic the combustion behavior and elemental ratios of the analyte.
Table 1: Performance Matrix of Calibration Standards
| Feature | Acetanilide (Industry Gold Standard) | Atropine (Structural Analog) | Sulfanilamide (Nitrogen Stress Test) |
| Formula | C₈H₉NO | C₁₇H₂₃NO₃ | C₆H₈N₂O₂S |
| % Carbon | 71.09% (High) | 70.56% (High) | 41.84% (Low) |
| % Nitrogen | 10.36% (Mod) | 4.84% (Low) | 16.27% (High) |
| % Oxygen | 11.84% | 16.59% | 18.58% |
| Combustion Type | Rapid, Clean | Complex, High Oxygen | Sulfur-containing |
| Suitability for C₁₂H₁₅NO₃ | High. Excellent stability and sharpness. | Very High. Best O/C ratio match. | Low. Sulfur interference risk; mismatched C%. |
| Cost Efficiency | High (Commodity chemical) | Moderate (Pharma grade) | High |
Detailed Assessment[8]
Option A: Acetanilide (The Workhorse)
-
Mechanism: Acetanilide is the default calibration standard for 90% of organic CHN analysis. It is non-hygroscopic, stable, and combusts cleanly without ash.
-
Performance on C₁₂H₁₅NO₃: While Acetanilide has a higher Carbon content (71.1% vs 65.1%), its combustion kinetics are very similar to Carbofuran-type molecules. It provides a robust linear calibration curve.
-
Verdict: Ideal for routine QC.
Option B: Atropine (The Matrix-Matched Choice)
-
Mechanism: Atropine contains a tropane ring and ester linkages, structurally closer to the complex bicyclic or functionalized nature of C₁₂H₁₅NO₃ targets. Crucially, it has a significant Oxygen content (16.6%), which helps account for the "oxygen dip" effect seen in some detectors when analyzing high-O compounds.
-
Performance on C₁₂H₁₅NO₃: Atropine often yields lower standard deviations for Nitrogen in oxygen-rich samples because it forces the instrument to handle a similar combustion gas matrix (CO₂/H₂O ratio).
-
Verdict: Recommended for Research & Development where <0.2% precision is required.
Option C: Sulfanilamide
-
Mechanism: Often used when Sulfur is also being analyzed (CHNS mode).[7][8]
-
Performance on C₁₂H₁₅NO₃: Not recommended unless the C₁₂H₁₅NO₃ sample is suspected to be contaminated with sulfur-containing precursors. The low Carbon (41.8%) requires a large extrapolation to reach the 65.1% of the analyte, increasing linearity errors.
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and Scientific Integrity , this protocol includes a "Check Standard" step to validate the calibration before precious samples are consumed.
Equipment: Flash 2000 / Elementar vario / PerkinElmer 2400 (or equivalent). Carrier Gas: Helium (Grade 5.0). Combustion Gas: Oxygen (Grade 5.0).
Step-by-Step Methodology
-
System Conditioning:
-
Run 3 "Bypass" (Empty Tin) samples to purge atmospheric Nitrogen from the ash crucible.
-
Run 2 "Conditioning" samples (2 mg Acetanilide) to saturate active sites in the reduction column.
-
-
K-Factor Calibration (The "Standard" Phase):
-
Weigh Atropine (or Acetanilide) into tin capsules at three mass points to establish linearity:
-
Low: 1.0 mg (± 0.01 mg)
-
Mid: 2.0 mg (± 0.01 mg)
-
High: 3.0 mg (± 0.01 mg)
-
-
Scientific Rationale: A multi-point calibration compensates for detector non-linearity better than a single point K-factor.
-
-
The "Check Standard" Validation:
-
Before running the C₁₂H₁₅NO₃ sample, run Benzoic Acid (C₇H₆O₂) as an unknown.
-
Acceptance Criteria: Carbon must be within ±0.3% of theoretical (68.85%).
-
Why? Benzoic acid tests the combustion efficiency (Carbon recovery) without the complexity of Nitrogen. If this fails, the furnace is likely leaking or the O₂ dose is insufficient.
-
-
Analysis of C₁₂H₁₅NO₃:
-
Weigh 2.0–2.5 mg of the dried C₁₂H₁₅NO₃ sample.
-
Fold the tin capsule tightly to exclude air (blank Nitrogen).
-
Run in triplicate.
-
-
Data Calculation:
-
The instrument calculates %Element using the formula:
-
Compare the mean result to the theoretical C₁₂H₁₅NO₃ values.
-
Visualization: Combustion Analysis Pathway
The following diagram illustrates the signal pathway and the critical decision points where the choice of standard impacts the result.
Figure 1: Logical flow of the CHN combustion analysis. The calibration standard sets the baseline for the TCD detector response.
Troubleshooting & Acceptance Criteria
When analyzing C₁₂H₁₅NO₃, specific failure modes are common due to its specific functional groups (carbamate/amide).
| Observation | Likely Cause | Corrective Action |
| Low Carbon (< 64.8%) | Incomplete combustion. | Increase O₂ dosing time (dynamic flash) or add WO₃ powder to the sample. |
| High Nitrogen (> 6.6%) | Atmospheric leak or trapped air in capsule. | Ensure tin capsule is folded flat (no "pillows" of air). Check He leak rates. |
| High Hydrogen (> 7.1%) | Moisture contamination. | Dry the C₁₂H₁₅NO₃ sample at 40°C under vacuum for 4 hours. |
Reference Material Sourcing
For method validation (checking the accuracy of the entire workflow, not just calibration), it is recommended to purchase a Certified Reference Material (CRM) of Carbofuran if that is the target analyte.
-
LGC Standards / Dr. Ehrenstorfer: Offer ISO 17034 accredited Carbofuran CRMs.
-
NIST: Provides primary reference materials for instrument calibration.
References
-
Royal Society of Chemistry. (2008).[9] CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]
-
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Carbofuran (C12H15NO3) Chemical Properties and SRMs. Retrieved from [Link]
-
Elementar. (2025). Best Practices for Sample Preparation in Elemental Analysis. Retrieved from [Link]
-
Mettler Toledo. (2024). CHNSO Organic Elemental Analysis - Sample Preparation and Weighing Guide. Retrieved from [Link]
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A Comparative Guide to Purity Validation of 4-(Diethylcarbamoyl)benzoic Acid Using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of 4-(Diethylcarbamoyl)benzoic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind experimental choices, present detailed protocols, and objectively compare LC-MS with alternative analytical techniques, supported by experimental data and authoritative references.
The Critical Role of Purity for this compound
This compound is a versatile molecule utilized in various research and development applications. Its bifunctional nature, possessing both a carboxylic acid and a diethylamide group, makes it a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement for scientific integrity.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively validate the purity of this compound, it is crucial to anticipate the potential impurities that may arise during its synthesis. A common synthetic route involves the reaction of a terephthalic acid derivative with diethylamine.
A plausible synthesis pathway begins with terephthalic acid, which is first converted to 4-carboxybenzoyl chloride. This intermediate is then reacted with diethylamine to yield the final product.
Caption: Inferred synthetic pathway and potential impurities.
Based on this pathway, potential impurities include:
-
Starting Materials: Unreacted terephthalic acid.
-
Intermediates: Residual 4-carboxybenzoyl chloride (though likely reactive and may not persist).
-
Over-reaction Products: Terephthaloyl dichloride, where both carboxylic acid groups have been converted to acid chlorides.
-
Side-reaction Products: N,N,N',N'-tetraethylterephthalamide, formed if terephthaloyl dichloride reacts with excess diethylamine.
-
Related Impurities: Isomeric impurities if the starting material contains isophthalic or phthalic acid.
LC-MS for Purity Validation: A Method of Choice
LC-MS is a powerful and versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[1] This combination is particularly well-suited for the analysis of small molecules like this compound.
Experimental Protocol: LC-MS Method for this compound
This protocol provides a starting point for method development and validation.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.[2]
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC or HPLC system | Provides efficient separation of the main component from potential impurities. |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 stationary phases offer good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[3][4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography providing good elution strength. |
| Gradient Elution | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass data for accurate mass determination of impurities, while a QqQ is excellent for targeted quantification. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules like this compound. |
| Ionization Mode | Positive and Negative | Analysis in both modes is recommended during method development to determine the optimal ionization for the parent compound and potential impurities. The carboxylic acid will likely ionize well in negative mode, while the amide may show a response in positive mode. |
| Scan Range | m/z 100-500 | This range covers the molecular weight of the target compound and expected impurities. |
3. Method Validation:
The developed LC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9][10] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: LC-MS workflow for purity validation.
Comparative Analysis of Purity Validation Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Feature | LC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection based on mass-to-charge ratio. | Separation based on polarity, detection based on UV absorbance. | Signal intensity is directly proportional to the number of nuclei.[11] |
| Selectivity | Very high; can distinguish between co-eluting compounds with different masses. | Moderate; co-eluting impurities can interfere with quantification. | High; based on unique chemical shifts of different protons. |
| Sensitivity (LOD/LOQ) | Very high (typically low ng/mL to pg/mL). | Moderate (typically low µg/mL).[12] | Lower than chromatographic methods (typically requires mg/mL concentrations). |
| Quantification | Requires a reference standard for each impurity for accurate quantification. Relative purity can be estimated from peak areas, but this assumes equal ionization efficiency, which is often not the case. | Can use area percent for relative purity, but assumes equal UV absorptivity for all components. Accurate quantification requires reference standards. | A primary ratio method; can provide absolute purity with a certified internal standard without needing a standard of the analyte itself.[11] |
| Impurity Identification | Provides molecular weight information, and fragmentation data (with MS/MS) can elucidate the structure of unknown impurities. | Provides no structural information. | Provides detailed structural information about impurities. |
| Throughput | Moderate to high, depending on the chromatographic run time. | High, especially with UHPLC systems. | Lower; longer acquisition times may be needed for good signal-to-noise, especially for low-level impurities. |
| Cost & Complexity | High initial investment and operational complexity. | Lower initial investment and relatively straightforward operation. | High initial investment and requires specialized expertise for quantitative analysis. |
Data-Driven Comparison
| Parameter | LC-MS | HPLC-UV | qNMR |
| Typical LOD | 0.01 - 1 ng/mL | 10 - 100 ng/mL | ~0.1% (relative to the main component) |
| Typical LOQ | 0.05 - 5 ng/mL | 50 - 500 ng/mL | ~0.3% (relative to the main component) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Precision (RSD) | < 5% | < 2% | < 1% |
Note: These are typical values and can vary significantly depending on the specific compound, instrumentation, and method. For instance, a study comparing HPLC-UV and qNMR for the analysis of Coenzyme Q10 found LOD and LOQ values for HPLC-UV to be 0.025 and 0.083 µg/mL, respectively, while for qNMR they were significantly higher.[2][13][14] Another comparative analysis of benchtop NMR and HPLC-UV for illicit drug mixtures highlighted the greater precision of HPLC-UV but also the robust alternative that NMR offers for simultaneous quantification.[15][16]
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and ability to provide structural information about unknown impurities.[17] However, a multi-faceted approach is often the most robust.
Caption: Integrated purity validation strategy.
An effective strategy involves using HPLC-UV for rapid, routine purity checks and for generating initial relative purity data. LC-MS should then be employed for in-depth impurity profiling, including the identification and quantification of trace impurities. For establishing a highly accurate, absolute purity value, particularly for a reference standard, qNMR is an invaluable orthogonal technique. By combining the strengths of these methods, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, thereby safeguarding the integrity and reliability of their scientific endeavors.
References
- ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. (2022).
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022-03-31).
- Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30).
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic
- how to develop a lc-ms/ms method for acidic compounds plasma.
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. (2024-05-05).
- Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
- ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- ICH Q2(R2)
- How does an acid pH affect reversed-phase chromatography separ
- Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (PDF).
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. (2025-08-18).
- A Guide to HPLC and LC-MS Buffer Selection.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Application Note & Protocol: HPLC-MS Analysis of Bensuldazic Acid. Benchchem.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Development of LC-MS method for nitrosamine impurities separation and quantific
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- N,N-Diethyl-3-methylbenzamide. MDPI.
- QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?.
- This compound | C12H15NO3 | CID 12553499. PubChem - NIH.
- Guide to achieving reliable quantit
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. (2024-06-06).
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Reaction Query What product is formed when C2H5-NH-C2H5 (diethyla.. [askfilo.com]
- 8. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 9. 4-Carbamoylbenzoic acid | C8H7NO3 | CID 506057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4-(Diethylcarbamoyl)benzoic Acid
Executive Summary & Chemical Profile
Effective chemical hygiene requires treating 4-(Diethylcarbamoyl)benzoic acid not merely as refuse, but as a regulated chemical intermediate. This compound contains two distinct functional groups—a carboxylic acid (acidic, reactive) and a diethylamide (generally stable, nitrogenous)—which dictate its waste stream classification.
Operational Directive: This material must never be disposed of via sanitary sewer (drain) systems.[1] The presence of the amide moiety contributes to high Chemical Oxygen Demand (COD) and potential aquatic toxicity, while the carboxylic acid group presents pH compliance risks. High-temperature incineration via a licensed hazardous waste contractor is the required disposal method.
Chemical Identity & Hazard Characterization
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 71888-24-9 (Verify against container; isomers exist) |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Acidity (pKa) | ~4.0 – 4.2 (Carboxylic acid moiety) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol.[2] |
| GHS Hazards | Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant). |
| RCRA Status (US) | Non-listed (Not P or U listed). Regulated by characteristic if pH < 2 (D002) or via "Due Diligence" as chemical waste. |
Pre-Disposal Assessment (Self-Validating System)
Before moving waste to accumulation areas, perform this three-step validation to prevent incompatible mixing (e.g., creating toxic gases or exothermic reactions).
-
The pH Check:
-
The Oxidizer Screen:
-
Why: Amides and organic acids can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides).
-
Action: Confirm the receiving waste carboy does not contain oxidizing agents.
-
-
The Halogen check:
-
Why: Incineration costs vary significantly between halogenated and non-halogenated streams.
-
Action: If dissolved in Chloroform/DCM, use the Halogenated stream. If in Methanol/Acetone, use Non-Halogenated .
-
Decision Logic & Workflow
The following decision tree illustrates the operational workflow for segregating this specific compound.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh-paper residues, contaminated gloves.
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a secondary container (fiberboard box or wide-mouth HDPE jar) designated for "Solid Chemical Waste."
-
Labeling: Apply a hazardous waste tag immediately.
-
Chemical Name: Write fully: "this compound." Do not use abbreviations.
-
Constituents: 100%.[6]
-
Hazard Checkbox: Mark "Irritant" and "Toxic."
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Material dissolved in solvents (HPLC waste, reaction filtrates).
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethanol, DMSO, or Acetone.
-
Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Transfer: Pour into the appropriate HDPE safety carboy (Satellite Accumulation Area).
-
CRITICAL: Leave at least 10% headspace in the container to prevent over-pressurization from thermal expansion.
-
-
Documentation: Log the addition on the carboy’s running inventory sheet.
-
Example Entry: "500 mL Methanol + 5g this compound."
-
Protocol C: Spill Management (Immediate Response)
Applicability: Accidental benchtop release.
-
Isolate: Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat).
-
Neutralize (If Wet): If the material is in an acidic solution, sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill until bubbling ceases.
-
Absorb: Cover with vermiculite or spill pads.
-
Collect: Scoop material into a disposal bag. Label as "Debris from Chemical Spill: Benzoic Acid Derivative."
-
Clean: Wash the surface with soap and water.
Regulatory Compliance & Documentation
To maintain "Trustworthiness" in your safety program, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for US-based labs (and equivalent bodies like REACH in EU).
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste [1].
-
Waste Determination: While this specific compound is not on the EPA's "P" or "U" lists, the generator is responsible for determining if it exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) [2].
-
Guidance: Treat as Non-Regulated Chemical Waste (if pH > 2) destined for incineration. This is the "Prudent Practice" that avoids regulatory gray areas.
-
References
-
Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
PubChem. (n.d.). This compound (Compound).[2][] National Library of Medicine. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. This compound | 71888-24-9 [sigmaaldrich.com]
- 3. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 4. epa.gov [epa.gov]
- 5. Environmental Services [republicservices.com]
- 6. isotope.com [isotope.com]
- 7. Prudent practices for disposal of chemicals from laboratories (Journal Article) | OSTI.GOV [osti.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
